molecular formula C22H37NO4S B10790215 N-Arachidonoyl Taurine-d4

N-Arachidonoyl Taurine-d4

Katalognummer: B10790215
Molekulargewicht: 415.6 g/mol
InChI-Schlüssel: YUNYSWCRLRYOPO-KALLKTRHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Arachidonoyl Taurine-d4 is a useful research compound. Its molecular formula is C22H37NO4S and its molecular weight is 415.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C22H37NO4S

Molekulargewicht

415.6 g/mol

IUPAC-Name

1,1,2,2-tetradeuterio-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2

InChI-Schlüssel

YUNYSWCRLRYOPO-KALLKTRHSA-N

Isomerische SMILES

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Kanonische SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Emerging Role of N-Acyl Taurines in Central Nervous System Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl taurines (NATs) are a class of endogenous lipid-derived signaling molecules that are gaining increasing attention for their diverse biological functions within the central nervous system (CNS). Structurally, they consist of a fatty acid linked to a taurine (B1682933) molecule via an amide bond. This unique amphipathic nature allows them to interact with a variety of cellular targets, influencing neuronal excitability, neuroinflammation, and cellular resilience. This technical guide provides an in-depth overview of the current understanding of NATs in the CNS, focusing on their biosynthesis and degradation, signaling pathways, and physiological roles. We present quantitative data on their concentrations and receptor interactions, detail key experimental protocols for their study, and provide visual representations of their signaling mechanisms to facilitate further research and drug development in this promising area.

Introduction

N-acyl taurines (NATs) are a class of bioactive lipids that have been identified in various mammalian tissues, including the brain.[1] Their discovery and characterization have been significantly advanced by the study of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for their degradation.[1] While initially overshadowed by the more extensively studied N-acylethanolamines (NAEs), such as anandamide, NATs are now recognized as important signaling molecules in their own right, with distinct physiological functions.

In the central nervous system, NATs are implicated in a range of processes, including the modulation of synaptic transmission, neuroprotection, and the regulation of inflammatory responses. Their ability to interact with various receptors and ion channels makes them attractive targets for the development of novel therapeutics for neurological and psychiatric disorders. This guide aims to consolidate the current knowledge on the biological functions of NATs in the CNS, providing a technical resource for researchers and drug development professionals.

Biosynthesis and Degradation of N-Acyl Taurines

The endogenous levels of NATs are tightly regulated by their synthesis and degradation pathways.

2.1. Biosynthesis

The precise enzymatic machinery responsible for the synthesis of NATs in the CNS is still under investigation. However, in peripheral tissues, particularly the liver, enzymes such as acyl-CoA:amino acid N-acyltransferase 1 and bile acid-CoA:amino acid N-acyltransferase (BAAT) have been shown to synthesize NATs in vitro.[1] It is hypothesized that similar enzymatic pathways may exist in the brain. The biosynthesis involves the conjugation of a fatty acid CoA ester to taurine. The diversity of the acyl chains, ranging from saturated to polyunsaturated fatty acids, contributes to the functional specificity of different NAT species.

2.2. Degradation

The primary enzyme responsible for the degradation of NATs is fatty acid amide hydrolase (FAAH).[1] FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond in NATs, releasing the constituent fatty acid and taurine.[1] Inhibition of FAAH leads to a significant elevation in the levels of various NATs in the brain, providing a key pharmacological tool to study their function.[2]

Quantitative Data on N-Acyl Taurines in the CNS

The development of sensitive analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the quantification of NATs in various biological matrices, including brain tissue.

Table 1: Concentrations of Representative N-Acyl Taurines in Rodent Brain

N-Acyl Taurine SpeciesBrain RegionConcentration (pmol/g tissue)SpeciesReference
N-Arachidonoyl Taurine (C20:4)Whole Brain~10 - 50Mouse[2]
N-Oleoyl Taurine (C18:1)Whole Brain~5 - 30Mouse[2]
N-Palmitoyl Taurine (C16:0)Whole Brain~20 - 100Mouse[2]
N-Stearoyl Taurine (C18:0)Whole Brain~30 - 150Mouse[2]

Table 2: Functional Potency of N-Acyl Taurines at TRPV1 Channels

N-Acyl Taurine SpeciesChannelEC50 (µM)Cell Type/SystemReference
N-Arachidonoyl TaurineTRPV128Recombinant expression[3]
N-Arachidonoyl TaurineTRPV421Recombinant expression[3]

Signaling Pathways of N-Acyl Taurines in the CNS

NATs exert their biological effects through interaction with several key signaling pathways in the CNS.

4.1. Transient Receptor Potential (TRP) Channels

A primary mechanism of action for several NATs is the activation of Transient Receptor Potential (TRP) channels, particularly TRPV1.[4] N-arachidonoyl taurine has been identified as an endogenous ligand for TRPV1 channels.[4] Activation of these non-selective cation channels by NATs leads to an influx of calcium ions (Ca²⁺), which can trigger a cascade of downstream signaling events, including the modulation of synaptic transmission.[5]

NAT_TRPV1_Signaling NAT N-Acyl Taurine TRPV1 TRPV1 Channel NAT->TRPV1 Binds and Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Downstream Downstream Signaling (e.g., Kinase activation, Gene expression) Ca_influx->Downstream Synaptic_Mod Modulation of Synaptic Transmission Downstream->Synaptic_Mod

Figure 1: N-Acyl Taurine signaling through the TRPV1 channel.

4.2. G-Protein Coupled Receptors (GPCRs)

N-oleoyl taurine has been identified as an agonist for the G-protein coupled receptor 119 (GPR119).[6] While much of the research on GPR119 has focused on its role in metabolic regulation in the periphery, its expression in the brain suggests a potential role for NATs in CNS function via this receptor. GPR119 is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which can influence neuronal activity and gene expression through protein kinase A (PKA) and the transcription factor CREB (cAMP response element-binding protein).[7]

NAT_GPR119_Signaling NAT N-Oleoyl Taurine GPR119 GPR119 NAT->GPR119 Activates AC Adenylate Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_exp Gene Expression CREB->Gene_exp Regulates

Figure 2: Putative N-Acyl Taurine signaling through the GPR119 receptor in neurons.

4.3. Interaction with GABA and Glycine (B1666218) Receptors

The taurine component of NATs is structurally similar to the inhibitory neurotransmitters GABA and glycine. While direct high-affinity binding of NATs to GABA and glycine receptors has not been extensively demonstrated, taurine itself is known to act as an agonist at both GABA-A and glycine receptors, leading to neuronal hyperpolarization.[8] It is plausible that NATs could modulate these inhibitory systems, either directly or through their degradation to release taurine.

Biological Functions in the CNS

5.1. Modulation of Synaptic Transmission

N-arachidonoyl taurine has been shown to enhance glutamatergic synaptic transmission in the prefrontal cortex, an effect mediated by TRPV1 activation.[5] This suggests that NATs can act as synaptic modulators, fine-tuning neuronal communication.

5.2. Neuroprotection

The taurine component of NATs has well-documented neuroprotective properties. Taurine can reduce glutamate-induced excitotoxicity by regulating intracellular calcium levels and has been shown to protect against endoplasmic reticulum stress and apoptosis in neurons.[1][9] While direct evidence for the neuroprotective effects of NATs is still emerging, their ability to release taurine upon degradation and their potential to directly modulate cellular stress pathways suggest a significant role in neuronal survival.

5.3. Neuroinflammation

N-acyl amides, the broader class of lipids to which NATs belong, are known to have anti-inflammatory properties. While specific studies on the role of different NAT species in neuroinflammation are limited, the modulation of targets like TRPV1, which is involved in inflammatory signaling, suggests that NATs may play a role in regulating inflammatory processes in the CNS.[10]

Experimental Protocols

6.1. Quantification of N-Acyl Taurines in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of NATs from brain tissue.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue Brain Tissue Homogenization Extraction Lipid Extraction (e.g., Folch method) Tissue->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE LC UPLC Separation (e.g., C18 column) SPE->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Quant Quantification (Internal Standards) MS->Quant

Figure 3: General workflow for the quantification of N-Acyl Taurines by LC-MS/MS.

Methodology:

  • Tissue Homogenization: Homogenize frozen brain tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (Folch method) to isolate the lipid fraction. An internal standard (e.g., a deuterated NAT analogue) should be added prior to extraction for accurate quantification.

  • Solid Phase Extraction (SPE): Further purify the lipid extract using SPE to enrich for NATs and remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the extracted lipids using ultra-high-performance liquid chromatography (UPLC) with a reverse-phase column (e.g., C18). A gradient elution with solvents such as water and acetonitrile/methanol with formic acid is typically used.

    • Mass Spectrometry: Detect and quantify the NATs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each NAT and the internal standard are monitored for high selectivity and sensitivity.

  • Data Analysis: Construct a calibration curve using authentic NAT standards and calculate the concentration of each NAT in the brain tissue samples relative to the internal standard.

6.2. In Vitro Assay for Neuroprotective Effects of N-Acyl Taurines

This protocol describes a method to assess the neuroprotective effects of NATs against glutamate-induced excitotoxicity in primary neuronal cultures.[11]

Methodology:

  • Primary Neuron Culture: Prepare primary cortical or hippocampal neuron cultures from embryonic rodents.[12] Plate the neurons on coated culture dishes and maintain them in a suitable neurobasal medium.

  • Treatment with N-Acyl Taurines: After a specified number of days in vitro (e.g., 7-10 days), treat the neuronal cultures with various concentrations of the NAT of interest for a defined period (e.g., 24 hours).

  • Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (B1630785) (e.g., 50-100 µM) for a short duration (e.g., 10-30 minutes).

  • Assessment of Cell Viability: Following the glutamate exposure and a recovery period, assess neuronal viability using methods such as:

    • MTT or MTS assay: Measures mitochondrial metabolic activity.

    • LDH assay: Measures lactate (B86563) dehydrogenase release from damaged cells.

    • Live/Dead Staining: Utilizes fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1) to visualize live and dead cells.

  • Data Analysis: Quantify the percentage of viable neurons in the NAT-treated groups compared to the vehicle-treated, glutamate-exposed control group to determine the neuroprotective efficacy of the NAT.

Conclusion and Future Directions

N-acyl taurines represent a fascinating and rapidly evolving area of neuropharmacology. Their diverse biological activities, coupled with their endogenous nature, make them compelling targets for therapeutic intervention in a variety of CNS disorders. The continued development of sophisticated analytical and pharmacological tools will be crucial for dissecting the specific roles of different NAT species and for fully elucidating their signaling pathways in the brain.

Future research should focus on:

  • Deconvoluting the specific functions of individual NATs in the CNS.

  • Identifying and characterizing the enzymes responsible for NAT synthesis in the brain.

  • Further exploring the downstream signaling cascades initiated by NAT-receptor interactions in neurons.

  • Evaluating the therapeutic potential of NAT analogues and FAAH inhibitors in preclinical models of neurological and psychiatric diseases.

This in-depth technical guide provides a solid foundation for researchers and drug developers to delve into the exciting field of N-acyl taurine biology and to contribute to the development of novel therapies for CNS disorders.

References

Endogenous N-Arachidonoyl Taurine in Mammalian Brain Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous presence, metabolism, and signaling functions of N-Arachidonoyl Taurine (B1682933) (NAT) in mammalian brain tissue. NAT, a member of the N-acyl amino acid family, is an emerging bioactive lipid with significant neuromodulatory potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to support further research and drug development in this area.

Quantitative Presence of N-Acyl Amino Acids in the Brain

While specific quantitative data for N-Arachidonoyl Taurine across various brain regions remains an active area of research, analysis of structurally related N-arachidonoyl amino acids and other N-acyl taurines provides valuable insights into its likely concentration range. The following tables summarize the reported endogenous levels of these related compounds in rodent brain tissue.

Table 1: Endogenous Levels of N-Arachidonoyl Amino Acids in Mouse Brain

AnalyteConcentration (pmol/g wet tissue)Brain Region
N-Arachidonoyl Alanine (NAAla)9.7 ± 1.9Cortical Hemispheres
N-Arachidonoyl Serine (NASer)3.1 ± 0.5Cortical Hemispheres
N-Arachidonoyl GABA (NAGABA)5.3 ± 0.8Cortical Hemispheres
N-Arachidonoyl Glycine (NAGly)13.1 ± 2.1Cortical Hemispheres

Data sourced from a study on mouse cortical hemispheres (excluding olfactory bulb and cerebellum)[1].

Table 2: Range of Endogenous N-Acyl Amino Acids in Rat Brain

Lipid FamilyConcentration Range (pmol/g wet tissue)
N-Acyl Amino Acids (11 identified)0.26 - 333

This range was reported for a panel of 11 previously identified N-acyl amino acids in whole rat brain[2].

Table 3: Regional Distribution of N-Acyltransferase Activity for N-Acyl Phosphatidylethanolamine (NAPE) Biosynthesis in Rat Brain

Brain RegionRelative N-Acyltransferase Activity
BrainstemHigh
CortexIntermediate
StriatumIntermediate
HippocampusIntermediate
MedullaIntermediate
CerebellumIntermediate
ThalamusLow
HypothalamusLow
Olfactory BulbLow

N-acyltransferase is a key enzyme in the biosynthesis of N-acyl amides. The activity levels for the synthesis of N-arachidonoyl phosphatidylethanolamine, a precursor to other N-acyl amides, suggest a potential for regional differences in NAT levels[3].

Based on the available data for other N-acyl taurines, the concentration of NAT in the brain is likely to be in the low pmol/g range. For instance, long-chain saturated and monounsaturated N-acyl taurines, which are abundant in brain tissue, are found at levels of 25-50 pmol/g in the liver.

Experimental Protocols

Lipid Extraction from Brain Tissue (Folch Method)

This protocol is a standard method for the total lipid extraction from brain tissue.

  • Homogenization: Homogenize fresh or frozen brain tissue (e.g., 1 g) in 20 volumes of a 2:1 (v/v) mixture of chloroform (B151607):methanol.

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and centrifuge at low speed (e.g., 2000 rpm) to separate the mixture into two phases.

  • Lipid Collection: The lower chloroform phase contains the total lipids. Carefully collect this lower phase.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator.

  • Storage: Resuspend the lipid extract in a suitable solvent (e.g., chloroform or methanol) and store at -80°C until analysis.

Quantification of N-Acyl Taurines by UPLC-MS/MS

This protocol outlines a sensitive method for the quantification of NAT and other N-acyl taurines.

  • Sample Preparation: Spike the lipid extract with a deuterated internal standard (e.g., d4-C20:4 NAT).

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from mobile phase A to B is used to elute the analytes.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for each N-acyl taurine and the internal standard. For NAT, a characteristic transition would be monitored. The product ions at m/z 80 and m/z 107 are often diagnostic for taurine-containing lipids[4].

  • Quantification: Construct a calibration curve using known concentrations of NAT standards and calculate the concentration in the samples based on the peak area ratio of the analyte to the internal standard.

Biosynthesis and Degradation of N-Arachidonoyl Taurine

The metabolic pathways of NAT are still under investigation, but key enzymatic players have been identified.

Biosynthesis

The primary route for NAT biosynthesis is believed to involve the conjugation of arachidonic acid to taurine, a reaction catalyzed by specific N-acyltransferases.

  • Acyl-CoA Synthetases first activate arachidonic acid to arachidonoyl-CoA.

  • N-Acyltransferases , such as Bile Acid-CoA:Amino Acid N-acyltransferase (BAAT) or other Acyl-CoA:Amino Acid N-Acyltransferases (ACNATs), then catalyze the transfer of the arachidonoyl group from arachidonoyl-CoA to the amino group of taurine, forming NAT.

Arachidonic_Acid Arachidonic Acid ACS Acyl-CoA Synthetases Arachidonic_Acid->ACS ATP, CoA Arachidonoyl_CoA Arachidonoyl-CoA NAT_Synthase N-Acyltransferases (e.g., BAAT, ACNATs) Arachidonoyl_CoA->NAT_Synthase Taurine Taurine Taurine->NAT_Synthase NAT N-Arachidonoyl Taurine ACS->Arachidonoyl_CoA NAT_Synthase->NAT

Biosynthesis of N-Arachidonoyl Taurine.
Degradation

The primary enzyme responsible for the hydrolysis and inactivation of NAT is Fatty Acid Amide Hydrolase (FAAH).

  • Fatty Acid Amide Hydrolase (FAAH) hydrolyzes the amide bond of NAT, releasing arachidonic acid and taurine.

  • Lipoxygenases (LOX) , such as 12(S)- and 15(S)-LOX, can also metabolize NAT through oxidation, leading to the formation of hydroxylated derivatives.

NAT N-Arachidonoyl Taurine FAAH Fatty Acid Amide Hydrolase (FAAH) NAT->FAAH LOX Lipoxygenases (12/15-LOX) NAT->LOX Arachidonic_Acid Arachidonic Acid Taurine Taurine Hydroxylated_NAT Hydroxylated NAT Derivatives FAAH->Arachidonic_Acid FAAH->Taurine LOX->Hydroxylated_NAT

Degradation of N-Arachidonoyl Taurine.

Signaling Pathways of N-Arachidonoyl Taurine

NAT has been identified as a signaling molecule that can modulate neuronal activity, primarily through its interaction with Transient Receptor Potential (TRP) channels.

  • Activation of TRPV1 and TRPV4: NAT is an endogenous agonist of the TRPV1 and TRPV4 channels. Activation of these non-selective cation channels leads to an influx of Ca²⁺ and Na⁺, resulting in membrane depolarization.

  • Modulation of Synaptic Transmission: In the prefrontal cortex, NAT has been shown to enhance glutamatergic synaptic transmission. This effect is likely mediated by the activation of presynaptic TRPV1 channels, leading to an increase in glutamate (B1630785) release.

NAT N-Arachidonoyl Taurine TRPV1_4 TRPV1 / TRPV4 Channels NAT->TRPV1_4 Activates Ca_Influx Ca²⁺ Influx TRPV1_4->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Glutamate_Release Increased Glutamate Release Depolarization->Glutamate_Release Presynaptic Terminal Synaptic_Transmission Enhanced Glutamatergic Synaptic Transmission Glutamate_Release->Synaptic_Transmission

Signaling Pathway of N-Arachidonoyl Taurine.

Conclusion

N-Arachidonoyl Taurine is an endogenously produced lipid mediator in the mammalian brain with the potential to influence neuronal signaling and function. While further research is needed to fully elucidate its quantitative distribution and physiological roles, the available evidence points to its involvement in the modulation of synaptic transmission through the activation of TRP channels. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of targeting NAT metabolism and signaling in the central nervous system.

References

A Technical Guide to the Physicochemical Properties of Deuterated N-Arachidonoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated N-Arachidonoyl Taurine (B1682933) (d-NAT). It is intended to serve as a resource for researchers and professionals in drug development and lipid biochemistry, offering detailed information on the synthesis, characterization, and biological significance of this molecule. The guide also presents expected alterations in physicochemical properties due to deuteration, based on established principles of the kinetic isotope effect.

Introduction to N-Arachidonoyl Taurine and the Rationale for Deuteration

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl amino acid that belongs to the expanded endocannabinoidome.[1] It is formed through the conjugation of arachidonic acid and taurine.[1] NAT has been identified as a bioactive lipid with roles in various physiological processes, including the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV4.[2][3] Its signaling is terminated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH).[1]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium (B1214612), is a strategy employed in drug development to modulate the pharmacokinetic and metabolic profiles of molecules.[4][5] The replacement of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can lead to a kinetic isotope effect (KIE), slowing down metabolic processes that involve the cleavage of this bond.[] This can result in an extended half-life, reduced formation of toxic metabolites, and an overall improvement in the drug's therapeutic profile.[][7] For N-Arachidonoyl Taurine, deuteration could potentially enhance its stability against enzymatic degradation, thereby prolonging its biological activity.

Physicochemical Properties

The introduction of deuterium can subtly alter the physicochemical properties of a molecule. While extensive experimental data for various deuterated forms of N-Arachidonoyl Taurine are not publicly available, we can summarize the known properties of the non-deuterated form and a commercially available deuterated standard, N-Arachidonoyl Taurine-d4. Furthermore, we can predict the likely impact of deuteration on key parameters.

General Properties

The following table summarizes the fundamental properties of N-Arachidonoyl Taurine and its d4 analogue.

PropertyN-Arachidonoyl TaurineThis compoundReference
Formal Name 2-[(1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl)amino]-ethane sulfonic acid2-((5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamido)ethane-1-sulfonic-1,1,2,2-d4 acid[3][8]
Molecular Formula C₂₂H₃₇NO₄SC₂₂H₃₃D₄NO₄S[3][8]
Molecular Weight 411.6 g/mol 415.6 g/mol [3][8]
Purity ≥98%≥99% deuterated forms (d₁-d₄)[3][8]
Formulation A 5 mg/ml solution in ethanolA solution in ethanol[3][8]
Storage -80°C-80°C[3]
Stability ≥ 2 yearsNot specified, but expected to be similar to the non-deuterated form[3]
Solubility

The solubility of N-Arachidonoyl Taurine has been determined in various solvents. The commercially available d4 version is reported to have the same solubility.[8]

SolventSolubilityReference
Dimethylformamide (DMF) 10 mg/mL[2][3]
Dimethyl sulfoxide (B87167) (DMSO) 20 mg/mL[2][3]
Phosphate Buffered Saline (PBS, pH 7.2) 1.5 mg/mL[2][3]

It is important to note that for aqueous solutions, it is recommended to first evaporate the storage solvent (e.g., ethanol) under a stream of nitrogen and then dissolve the compound in the aqueous buffer.[9] Aqueous solutions are not recommended for storage for more than one day.[9]

Predicted Effects of Deuteration on Physicochemical Properties

While direct experimental data is limited, the following table outlines the expected changes in key physicochemical properties upon deuteration of N-Arachidonoyl Taurine, based on the principles of the kinetic isotope effect.

PropertyExpected Effect of DeuterationRationale
Metabolic Stability IncreasedThe C-D bond is stronger than the C-H bond, leading to a slower rate of enzymatic cleavage (KIE), particularly by enzymes like FAAH and lipoxygenases.[]
Half-life (in vivo) IncreasedSlower metabolism generally leads to a longer biological half-life.[4]
Lipophilicity (LogP/LogD) Minor IncreaseDeuterium is slightly less electron-donating than hydrogen, which can lead to a small increase in lipophilicity.[10]
pKa Minor ChangeThe electronic effects of deuterium substitution are generally small and would be expected to have a minimal impact on the acidity of the sulfonic acid group.
Receptor Binding Affinity Unlikely to change significantlyIsotopic substitution is not expected to alter the steric interactions required for receptor binding, though minor changes in electronic distribution could have a subtle effect.

Biological Activity and Signaling Pathways

N-Arachidonoyl Taurine is a bioactive lipid that modulates the activity of specific ion channels.[2][11]

Primary Targets
  • TRPV1 (Transient Receptor Potential Vanilloid 1): N-Arachidonoyl Taurine is an activator of TRPV1, with a reported EC₅₀ of 28 μM.[2][11]

  • TRPV4 (Transient Receptor Potential Vanilloid 4): It also activates TRPV4, with an EC₅₀ of 21 μM.[2][11]

Activation of these channels leads to an increase in intracellular calcium levels.[3] This has been observed to trigger insulin (B600854) secretion in pancreatic β-cells.[2][3]

Signaling Pathway

The signaling pathway of N-Arachidonoyl Taurine involves its biosynthesis, interaction with target receptors, and subsequent degradation.

NAT_Signaling_Pathway N-Arachidonoyl Taurine Signaling Pathway cluster_synthesis Biosynthesis cluster_action Cellular Action cluster_degradation Degradation Arachidonoyl_CoA Arachidonoyl-CoA NAT N-Arachidonoyl Taurine (NAT) Arachidonoyl_CoA->NAT N-acyltransferase (e.g., BAAT) Taurine Taurine Taurine->NAT N-acyltransferase (e.g., BAAT) TRPV1 TRPV1 Channel NAT->TRPV1 Activation TRPV4 TRPV4 Channel NAT->TRPV4 Activation FAAH Fatty Acid Amide Hydrolase (FAAH) NAT->FAAH Hydrolysis Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV4->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion in pancreatic β-cells Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Taurine_deg Taurine FAAH->Taurine_deg

Caption: Signaling pathway of N-Arachidonoyl Taurine.

Experimental Protocols

The following sections detail generalized protocols for the synthesis and analysis of deuterated N-Arachidonoyl Taurine. These are intended as a starting point and may require optimization based on the specific deuteration pattern and available instrumentation.

Synthesis of Deuterated N-Arachidonoyl Taurine

A plausible synthetic route for deuterated N-Arachidonoyl Taurine would involve the coupling of deuterated arachidonic acid with taurine. The deuteration of arachidonic acid can be achieved through various methods, such as catalytic H-D exchange.

Materials:

  • Deuterated arachidonic acid

  • Taurine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Deuterated Arachidonic Acid: Dissolve deuterated arachidonic acid and NHS in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC and stir the reaction at 0°C for 1 hour, then at room temperature overnight.

  • Coupling Reaction: In a separate flask, dissolve taurine in a minimal amount of saturated sodium bicarbonate solution and DMF. Add this solution to the activated arachidonic acid mixture.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain deuterated N-Arachidonoyl Taurine.

Synthesis_Workflow Synthesis Workflow for Deuterated NAT d_AA Deuterated Arachidonic Acid Activation Activation in DMF d_AA->Activation NHS NHS NHS->Activation DCC DCC DCC->Activation Activated_Ester Activated Ester Activation->Activated_Ester Coupling Coupling Reaction Activated_Ester->Coupling Taurine Taurine Taurine->Coupling Crude_Product Crude Product Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification d_NAT Deuterated N-Arachidonoyl Taurine Purification->d_NAT

Caption: General synthesis workflow for deuterated N-Arachidonoyl Taurine.

Analytical Characterization

A combination of techniques is essential for the comprehensive characterization of deuterated compounds.[12][13]

1. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight and determine the isotopic distribution.

  • Instrumentation: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/chloroform). For GC-MS, derivatization may be necessary.

  • Analysis: Acquire mass spectra in full scan mode to observe the molecular ion cluster. The mass shift compared to the non-deuterated standard confirms deuteration. The relative intensities of the isotopic peaks provide the distribution of deuterated species (d₀, d₁, d₂, etc.).[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the position and extent of deuteration.

  • ¹H NMR: The disappearance or reduction in the intensity of a proton signal indicates deuterium substitution at that position.[15]

  • ²H NMR: Directly detects the deuterium nuclei, providing unambiguous confirmation of their location and chemical environment.[13]

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Analysis: Compare the ¹H NMR spectrum of the deuterated compound with that of a non-deuterated standard. Acquire a ²H NMR spectrum to confirm the positions of deuteration.

Analytical_Workflow Analytical Workflow for Deuterated NAT Sample Deuterated NAT Sample LCMS LC-MS/HRMS Sample->LCMS NMR NMR Spectroscopy Sample->NMR MW_Confirmation Molecular Weight Confirmation LCMS->MW_Confirmation Isotopic_Purity Isotopic Purity Assessment LCMS->Isotopic_Purity H1_NMR ¹H NMR NMR->H1_NMR H2_NMR ²H NMR NMR->H2_NMR Final_Characterization Full Structural Characterization MW_Confirmation->Final_Characterization Isotopic_Purity->Final_Characterization Position_of_D Position of Deuteration H1_NMR->Position_of_D Degree_of_D Degree of Deuteration H1_NMR->Degree_of_D H2_NMR->Position_of_D Position_of_D->Final_Characterization Degree_of_D->Final_Characterization

Caption: Analytical workflow for the characterization of deuterated NAT.

Conclusion

Deuterated N-Arachidonoyl Taurine represents a valuable tool for research and has potential as a therapeutic agent with an improved pharmacokinetic profile. Understanding its physicochemical properties is crucial for its application. While comprehensive experimental data for all possible deuterated analogues are not yet available, the principles of the kinetic isotope effect provide a strong basis for predicting the impact of deuteration. The experimental protocols outlined in this guide offer a framework for the synthesis and rigorous analytical characterization required for the advancement of research in this area.

References

The Emerging Role of N-Arachidonoyl Taurine in TRP Channel Modulation: A Technical Guide to TRPV1 and TRPV4 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the function of N-Arachidonoyl Taurine (NAT), an endogenous N-acyl taurine, as a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and 4 (TRPV4) channels. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues targeting the TRP channel family.

Executive Summary

N-Arachidonoyl Taurine has been identified as a potent activator of both TRPV1 and TRPV4 channels, playing a significant role in various physiological processes. Understanding the mechanisms of action and the signaling pathways involved is crucial for the development of targeted therapeutics for pain, inflammation, and other conditions where these channels are implicated. This guide summarizes the current quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular interactions.

Quantitative Analysis of NAT-Mediated Channel Activation

N-Arachidonoyl Taurine demonstrates a notable potency in the activation of both TRPV1 and TRPV4 channels. The half-maximal effective concentrations (EC50) derived from various studies are summarized below, providing a clear comparison of its activity on these two important ion channels.

LigandChannelEC50 (µM)Reference
N-Arachidonoyl TaurineTRPV128[1][2]
N-Arachidonoyl TaurineTRPV421[1][2]

Signaling Pathways of NAT-Mediated Activation

The activation of TRPV1 and TRPV4 channels by N-Arachidonoyl Taurine initiates distinct downstream signaling cascades, leading to various cellular responses.

TRPV1 Activation Pathway

Upon binding of N-Arachidonoyl Taurine, TRPV1 channels open, leading to an influx of cations, predominantly Ca2+. This increase in intracellular calcium concentration can modulate synaptic activity, including both glutamatergic and GABAergic transmission in regions such as the prefrontal cortex[3][4]. The activation of TRPV1 by NAT has been shown to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs)[3]. This suggests a presynaptic mechanism of action, although postsynaptic effects cannot be ruled out. The rise in intracellular Ca2+ can also trigger a cascade of downstream signaling events, including the activation of calcium-dependent enzymes and transcription factors.

TRPV1_Activation_Pathway NAT N-Arachidonoyl Taurine TRPV1 TRPV1 Channel NAT->TRPV1 binds & activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx opens Synaptic_Modulation Modulation of Synaptic Transmission Ca_influx->Synaptic_Modulation Downstream Downstream Ca²⁺ Signaling Ca_influx->Downstream sEPSC_Frequency Increased sEPSC Frequency Synaptic_Modulation->sEPSC_Frequency

NAT-mediated TRPV1 signaling cascade.
TRPV4 Activation Pathway

The activation of TRPV4 by arachidonic acid, a structurally related lipid mediator, is known to be tightly regulated by protein phosphorylation. It is hypothesized that N-Arachidonoyl Taurine follows a similar mechanism. This pathway involves the phosphorylation of the TRPV4 channel at specific serine residues by Protein Kinase A (PKA) and Protein Kinase C (PKC)[5][6][7][8]. Specifically, PKA-mediated phosphorylation at Ser-824 has been identified as a critical step for channel activation by arachidonic acid[5][7]. This phosphorylation event enhances the sensitivity of the channel to the ligand, leading to channel opening and subsequent Ca2+ influx. This influx can then lead to downstream effects such as vasodilation in endothelial cells.

TRPV4_Activation_Pathway NAT N-Arachidonoyl Taurine TRPV4 TRPV4 Channel NAT->TRPV4 binds Ca_influx Ca²⁺ Influx TRPV4->Ca_influx opens PKA PKA Phosphorylation Phosphorylation (e.g., Ser-824) PKA->Phosphorylation PKC PKC PKC->Phosphorylation Phosphorylation->TRPV4 sensitizes Vasodilation Vasodilation Ca_influx->Vasodilation leads to

Proposed NAT-mediated TRPV4 signaling.

Key Experimental Protocols

The investigation of N-Arachidonoyl Taurine's effects on TRPV1 and TRPV4 channels relies on a combination of sophisticated electrophysiological, imaging, and histological techniques.

Fura-2 AM Calcium Imaging

This ratiometric fluorescence imaging technique is used to measure changes in intracellular calcium concentration upon channel activation.

  • Cell Preparation: Plate cells (e.g., HEK293 cells transfected with the TRPV channel of interest, or primary neurons) on glass coverslips and culture overnight.

  • Dye Loading:

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mg/mL in DMSO).

    • Dilute the Fura-2 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with BSA) to a final concentration of 4-10 µM.

    • Incubate the cells with the Fura-2 AM solution for 30-45 minutes at 37°C in a CO2 incubator.

  • Washing and De-esterification:

    • Wash the cells three times with physiological buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.

  • Imaging:

    • Mount the coverslip onto an imaging chamber on a fluorescence microscope.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a baseline fluorescence ratio (F340/F380) before applying N-Arachidonoyl Taurine.

    • Perfuse the cells with the desired concentration of NAT and record the change in the fluorescence ratio over time.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through the channels in the cell membrane.

  • Cell Preparation: Plate neurons or transfected cells on coverslips a few days prior to recording.

  • Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution. The internal solution typically contains a high concentration of K+ (e.g., K-Gluconate) and other components to mimic the intracellular environment.

  • Recording Procedure:

    • Place the coverslip in a recording chamber and perfuse with an external solution (e.g., artificial cerebrospinal fluid).

    • Approach a cell with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

    • In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -60 mV) and record the currents elicited by the application of N-Arachidonoyl Taurine.

    • In current-clamp mode, the changes in membrane potential upon NAT application can be recorded[9][10].

Immunohistochemistry

This method is used to visualize the expression and localization of TRPV1 and TRPV4 channels in tissue sections.

  • Tissue Preparation:

    • Perfuse the animal with 4% paraformaldehyde (PFA) to fix the tissues.

    • Dissect the brain or other tissues of interest and post-fix in 4% PFA overnight.

    • Cryoprotect the tissue by incubating in a 30% sucrose (B13894) solution.

    • Cut 25-μm thick coronal sections using a cryostat[3].

  • Staining Procedure:

    • Wash the free-floating sections in phosphate-buffered saline (PBS).

    • Block non-specific antibody binding using a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).

    • Incubate the sections with a primary antibody specific for TRPV1 or TRPV4 overnight at 4°C.

    • Wash the sections and incubate with a fluorescently labeled secondary antibody.

    • Mount the sections on slides and visualize using a fluorescence or confocal microscope.

Experimental and Logical Workflow

The comprehensive investigation of N-Arachidonoyl Taurine's role in TRPV1 and TRPV4 activation follows a logical progression from in vitro characterization to in situ and in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_insitu In Situ & Ex Vivo Analysis cluster_invivo In Vivo Studies HEK_Transfection Transfect HEK293 cells with TRPV1 or TRPV4 Patch_Clamp Whole-Cell Patch Clamp HEK_Transfection->Patch_Clamp Calcium_Imaging Fura-2 AM Calcium Imaging HEK_Transfection->Calcium_Imaging Dose_Response Dose-Response Curve & EC50 Determination Patch_Clamp->Dose_Response Calcium_Imaging->Dose_Response Tissue_Prep Prepare Tissue Slices (e.g., prefrontal cortex) Dose_Response->Tissue_Prep IHC Immunohistochemistry for TRPV1/TRPV4 Localization Tissue_Prep->IHC Slice_Recording Electrophysiological Recording in Brain Slices Tissue_Prep->Slice_Recording Synaptic_Effects Analyze Effects on Synaptic Transmission Slice_Recording->Synaptic_Effects Animal_Models Utilize Animal Models of Pain or Inflammation Synaptic_Effects->Animal_Models Pharmacological_Modulation Administer NAT and/or TRPV1/TRPV4 Antagonists Animal_Models->Pharmacological_Modulation Behavioral_Assays Behavioral Assays Therapeutic_Potential Assess Therapeutic Potential Behavioral_Assays->Therapeutic_Potential Pharmacological_Modulation->Behavioral_Assays

Workflow for investigating NAT's effects.

Conclusion and Future Directions

N-Arachidonoyl Taurine is a significant endogenous modulator of TRPV1 and TRPV4 channels. Its ability to activate these channels highlights its potential as a key player in cellular signaling and a promising target for therapeutic intervention. Future research should focus on further elucidating the downstream signaling pathways, exploring the physiological and pathological contexts of NAT-mediated channel activation, and developing selective pharmacological tools to dissect its specific roles in health and disease. This technical guide provides a foundational resource for researchers to advance our understanding of this important bioactive lipid.

References

An In-depth Technical Guide to the Biosynthesis and Degradation Pathways of N-Acyl Taurines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acyl taurines (NATs) are a class of endogenous lipid messengers implicated in a variety of physiological processes, including glucose homeostasis, energy metabolism, and wound healing.[1][2] These molecules consist of a fatty acid linked to a taurine (B1682933) head group via an amide bond. The diversity of the acyl chain contributes to a wide array of NAT species with distinct biological activities. Understanding the enzymatic pathways that control the synthesis and breakdown of NATs is critical for elucidating their physiological roles and for the development of novel therapeutics targeting these pathways.

I. Biosynthesis of N-Acyl Taurines

The synthesis of NATs is primarily accomplished through the conjugation of a fatty acyl donor to taurine. This process is catalyzed by specific N-acyltransferases, with evidence pointing to at least two distinct pathways involving different enzymes and substrates.

1. Acyl-CoA Dependent Pathway:

The primary and most well-characterized pathway for NAT synthesis involves the direct conjugation of an acyl-coenzyme A (acyl-CoA) molecule with taurine. This reaction is localized mainly to peroxisomes in the liver.[1][3][4]

  • Key Enzymes:

    • Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT): Initially known for its role in conjugating bile acids to taurine or glycine, BAAT has been identified as a major hepatic NAT synthase, particularly for polyunsaturated fatty acids (PUFAs).[3][4][5] Studies on BAAT knockout mice revealed a significant reduction (up to 90%) in hepatic NAT synthase activity and diminished levels of biliary PUFA-containing NATs.[3][5]

    • Acyl-CoA:Amino Acid N-Acyltransferase 1 (ACNAT1): This peroxisomal enzyme, identified in mice, also catalyzes the formation of NATs from acyl-CoAs and taurine.[2][6][7] It is suggested as a key enzyme in a novel pathway for the taurine conjugation of fatty acids.[6]

  • Substrates: The primary substrates for this pathway are activated fatty acids in the form of acyl-CoAs and the amino acid taurine. BAAT shows a preference for PUFA-CoAs.[3]

  • Subcellular Location: This pathway is predominantly active within the peroxisomes of liver cells.[1][3][4]

2. Acyl-CoA Independent (Bidirectional) Pathway:

A second, more recently discovered pathway involves the enzyme PM20D1, which can synthesize N-acyl amino acids, including NATs, through a condensation reaction. This pathway is unique in that it is bidirectional and utilizes free fatty acids instead of acyl-CoAs.

  • Key Enzyme:

    • Peptidase M20 Domain-Containing 1 (PM20D1): This secreted enzyme catalyzes both the synthesis (condensation) of N-acyl amino acids from free fatty acids and free amino acids, and their hydrolysis back to the constituent parts.[8][9][10] While its activity is broader than just for taurine, it represents a potential pathway for NAT synthesis.[11][12]

  • Substrates: This pathway utilizes free fatty acids and free amino acids (including taurine).[9]

Below is a diagram illustrating the enzymatic synthesis pathways for N-acyl taurines.

N-acyl Taurine Biosynthesis cluster_0 Acyl-CoA Dependent Synthesis cluster_1 Bidirectional Synthesis/Hydrolysis sub1 Acyl-CoA (e.g., PUFA-CoA) enz1 BAAT / ACNAT1 sub1->enz1 sub2 Taurine sub2->enz1 enz2 PM20D1 sub2->enz2 sub3 Free Fatty Acid sub3->enz2 prod N-acyl Taurine prod->enz2 Hydrolysis enz1->prod Peroxisome enz2->prod Condensation

Diagram 1: N-acyl Taurine Biosynthesis Pathways.

II. Degradation of N-Acyl Taurines

The catabolism of N-acyl taurines is a hydrolytic process that cleaves the amide bond, releasing the constituent fatty acid and taurine. This reaction is primarily catalyzed by a single, well-characterized intracellular enzyme.

  • Key Enzyme:

    • Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that is the principal enzyme responsible for the degradation of a broad class of fatty acid amides, including N-acylethanolamines (like anandamide) and NATs.[1][13][14] Genetic deletion or pharmacological inhibition of FAAH leads to a significant accumulation of various NAT species in multiple tissues.[1][2] Interestingly, engineered variants of FAAH (e.g., S268D mutant) can selectively impair NAT hydrolysis while preserving activity towards other substrates, providing a valuable tool to study the specific functions of NATs.[13][15]

  • Products: The hydrolysis of NATs by FAAH yields a free fatty acid and a taurine molecule.

  • Subcellular Location: FAAH is an intracellular, membrane-bound enzyme.[2]

The degradation pathway is depicted in the diagram below.

N-acyl Taurine Degradation nat N-acyl Taurine faah FAAH (Fatty Acid Amide Hydrolase) nat->faah Hydrolysis ffa Free Fatty Acid faah->ffa taurine Taurine faah->taurine

Diagram 2: N-acyl Taurine Degradation Pathway.

III. Experimental Protocols

The study of NAT metabolism relies on robust methodologies for their quantification and for measuring the activity of the enzymes involved in their synthesis and degradation.

1. Quantification of N-Acyl Taurines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NATs in biological matrices.

  • Principle: This method separates different lipid species using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), followed by detection and quantification using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Sample Preparation:

    • Tissues are homogenized in a suitable buffer.

    • An internal standard (e.g., a deuterated or odd-chain NAT like C15:0 or C17:0 NAT) is added to the homogenate to correct for extraction losses and matrix effects.[1][2]

    • Lipids are extracted from the aqueous matrix using a biphasic solvent system, typically involving chloroform, methanol, and water (e.g., Bligh-Dyer or Folch extraction).

    • The organic phase containing the lipids is collected, dried under nitrogen, and reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • The reconstituted sample is injected onto a reverse-phase C18 column.

    • A gradient elution is performed using mobile phases typically consisting of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • The mass spectrometer is operated in negative ion mode, monitoring specific precursor-to-product ion transitions for each NAT species and the internal standard. Common product ions for NATs are m/z 80 and m/z 107.[16]

    • Quantification is achieved by comparing the peak area ratio of the endogenous NAT to the internal standard against a standard curve generated with authentic NAT standards.[5]

2. In Vitro NAT Synthase Activity Assay

This assay measures the rate of NAT formation from its substrates by a protein source (e.g., tissue homogenate or recombinant enzyme).

  • Principle: The assay quantifies the amount of NAT produced over time when a protein sample is incubated with the necessary substrates.

  • Protocol for Acyl-CoA Dependent Activity (e.g., BAAT):

    • Prepare tissue homogenates (e.g., from liver) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0 with 50 mM NaCl).[5]

    • Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

    • In a reaction tube, combine a specific amount of protein (e.g., 25-100 µg for mouse liver) with a high concentration of taurine (e.g., 10 mM).[5]

    • Initiate the reaction by adding the acyl-CoA substrate (e.g., 100 µM of a specific acyl-CoA or an equimolar mixture).[5]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding a quenching solvent, such as an equal volume of acetonitrile.[17]

    • Analyze the reaction mixture for the newly synthesized NATs using a validated LC-MS/MS method.

    • The rate of activity is calculated based on the amount of product formed per unit of time per amount of protein.

3. In Vitro FAAH Hydrolase Activity Assay

This assay measures the rate of NAT degradation by a protein source.

  • Principle: The assay quantifies the disappearance of the NAT substrate or the appearance of a product (fatty acid) over time.

  • Protocol:

    • Prepare tissue homogenates or cell lysates containing FAAH.

    • In a reaction tube, combine the protein sample with a specific concentration of a NAT substrate (e.g., N-oleoyl taurine).

    • Incubate the mixture at 37°C for a defined period.

    • Terminate the reaction, typically by protein precipitation with a cold organic solvent.

    • Analyze the reaction mixture by LC-MS/MS to quantify the remaining NAT substrate and/or the fatty acid product.

    • Activity is expressed as the amount of substrate consumed or product formed per unit of time per amount of protein. A common approach involves comparing the activity in wild-type versus FAAH-knockout tissue to confirm specificity.[11]

The general workflow for identifying and characterizing enzymes in these pathways is shown below.

Enzyme Identification Workflow start Start: Observe Biological Activity homogenize Tissue Homogenization start->homogenize fractionate Biochemical Fractionation (e.g., Cytosol vs. Membrane, Chromatography) homogenize->fractionate assay Activity-Guided Assay (Measure NAT Synthesis or Degradation in Fractions) fractionate->assay proteomics Proteomic Analysis of Active Fractions (MS) assay->proteomics Highest Activity candidate Identify Candidate Enzyme(s) proteomics->candidate recombinant Recombinant Protein Expression & Purification candidate->recombinant confirm Confirm Activity of Recombinant Enzyme recombinant->confirm knockout Validate In Vivo using Knockout Model confirm->knockout end End: Enzyme Function Validated knockout->end

Diagram 3: General Workflow for Enzyme Identification.

IV. Quantitative Data Summary

The following tables summarize key quantitative findings from studies on NAT metabolism.

Table 1: Changes in N-Acyl Taurine Levels in FAAH Modified Mice

Tissue NAT Species Fold Change in FAAH-KO vs. WT Fold Change in FAAH-S268D vs. WT Reference(s)
Liver C18:1 NAT ~10-fold increase ~8-fold increase [1]
Liver C20:4 NAT ~2-fold increase ~15-fold increase [1]
Liver C22:6 NAT ~2-fold increase ~20-fold increase [1]
Skin NAT(20:0) Strikingly increased Not Reported [2]
Skin NAT(24:0) Strikingly increased Not Reported [2]
Plasma C18:1 NAT Not Reported ~4-fold increase [1]
Plasma C20:4 NAT Not Reported ~12-fold increase [1]

FAAH-KO: Fatty Acid Amide Hydrolase Knockout. FAAH-S268D: Engineered FAAH variant with selective impairment of NAT hydrolysis.

Table 2: Enzyme Activity Data

Enzyme Substrates Activity Metric Finding Reference(s)
BAAT Equimolar mix of acyl-CoAs + Taurine NAT Synthase Activity BAAT knockout livers show up to 90% reduction in NAT synthase activity. [3][5]
PM20D1 Oleate + Phenylalanine Hydrolysis Conversion WT livers: 67% conversion; PM20D1-KO livers: 14% conversion. [11]
FAAH (WT) N-acyl ethanolamines (NAEs) Hydrolytic Activity Efficiently hydrolyzes NAEs. [15]
FAAH (WT) N-acyl taurines (NATs) Hydrolytic Activity Efficiently hydrolyzes NATs. [15]
FAAH (G268D Mutant) NAEs Hydrolytic Activity Exhibits wild-type kinetic parameters. [15]

| FAAH (G268D Mutant) | NATs | Hydrolytic Activity | >100-fold reduction in activity compared to WT. |[15] |

Table 3: Representative Concentrations of N-Acyl Taurines in Mouse Tissues

Tissue NAT Species Concentration (pmol/g) Reference(s)
Liver C22:0 NAT 25-50 [18]
Liver C24:1 NAT 25-50 [18]
Skin (WT mice) NAT(20:0) ~100 [2]
Skin (WT mice) NAT(24:0) ~200 [2]
Skin (FAAH-/- mice) NAT(20:0) >1000 [2]
Skin (FAAH-/- mice) NAT(24:0) >1500 [2]

Concentrations are approximate and can vary based on analytical methods and animal conditions.

V. Conclusion

The levels of bioactive N-acyl taurines are tightly regulated by a coordinated network of biosynthetic and degradative enzymes. The synthesis of NATs is primarily driven by the peroxisomal acyl-CoA transferases BAAT and ACNAT1, with the bidirectional enzyme PM20D1 potentially contributing under specific conditions. Degradation is controlled almost exclusively by the intracellular hydrolase FAAH. This intricate enzymatic control underscores the importance of NATs in physiology. A thorough understanding of these pathways, supported by robust experimental protocols, provides a foundation for exploring NATs as biomarkers and for developing therapeutic strategies that modulate their signaling by targeting their metabolic enzymes.

References

Preliminary Studies on N-Arachidonoyl Taurine's Effect on Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl taurine, a class of lipid signaling molecules that are gaining attention for their potential roles in metabolic regulation. Preliminary research indicates that N-acyl taurines, including NAT, may play a significant role in glucose homeostasis. This technical guide provides an in-depth overview of the initial studies investigating the effects of N-Arachidonoyl Taurine on insulin (B600854) secretion from pancreatic β-cells, intended for researchers, scientists, and professionals in drug development. This document summarizes the current understanding of NAT's mechanism of action, presents available quantitative data, details experimental protocols, and visualizes the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on the effects of N-Arachidonoyl Taurine on pancreatic β-cells. These studies have primarily utilized pancreatic β-cell lines such as HIT-T15 (Syrian hamster) and INS-1 (rat insulinoma).

Table 1: Effect of N-Arachidonoyl Taurine on Insulin Secretion

Cell LineN-Arachidonoyl Taurine ConcentrationObservationStatistical Significance
HIT-T15Not specified in abstractSignificant increase in insulin secretionp < 0.05[1][2][3]
INS-1Not specified in abstractSignificant increase in insulin secretionp < 0.05[1][2][3]

Table 2: Effect of N-Arachidonoyl Taurine on Intracellular Calcium ([Ca2+]i)

Cell LineN-Arachidonoyl Taurine ConcentrationObservation
HIT-T15Not specified in abstractInduced a high frequency of calcium oscillations[1][2][3]
INS-1Not specified in abstractInduced a high frequency of calcium oscillations[1][2][3]

Proposed Signaling Pathway

Preliminary evidence suggests that N-Arachidonoyl Taurine stimulates insulin secretion through a mechanism involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, leading to an influx of calcium.[1][2][3]

NAT_Insulin_Secretion_Pathway NAT N-Arachidonoyl Taurine TRPV1 TRPV1 Channel NAT->TRPV1 Activates Ca_influx Ca2+ Influx TRPV1->Ca_influx Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase Insulin_vesicles Insulin Vesicles Ca_increase->Insulin_vesicles Triggers fusion with cell membrane Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion

Proposed signaling pathway for NAT-induced insulin secretion.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of N-Arachidonoyl Taurine's effect on insulin secretion.

Cell Culture
  • Cell Lines: Pancreatic β-cell lines HIT-T15 (Syrian hamster) and INS-1 (rat insulinoma) are commonly used.[1][2][3]

  • Culture Medium: Cells are typically grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

Insulin Secretion Assay

This assay is used to quantify the amount of insulin released from pancreatic β-cells in response to treatment with N-Arachidonoyl Taurine.

  • Cell Seeding: Plate cells in 24-well plates at a density of 2 x 10^5 cells per well and culture for 48 hours.

  • Pre-incubation: Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2.8 mM glucose and pre-incubate for 1 hour at 37°C.

  • Stimulation: Replace the pre-incubation buffer with KRB buffer containing various concentrations of N-Arachidonoyl Taurine or control vehicle (e.g., DMSO). Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Sample Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

  • Data Normalization: Normalize the secreted insulin values to the total protein content of the cells in each well.

Intracellular Calcium Imaging

This method allows for the real-time visualization and measurement of changes in intracellular calcium concentration in response to N-Arachidonoyl Taurine.

  • Cell Preparation: Seed cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

  • Imaging: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Perfusion: Continuously perfuse the cells with a buffer solution. Switch to a buffer containing N-Arachidonoyl Taurine to observe its effect on intracellular calcium levels.

  • Data Acquisition: Record the fluorescence intensity at different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) over time. The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of N-Arachidonoyl Taurine on insulin secretion.

Experimental_Workflow start Start cell_culture Pancreatic β-Cell Culture (HIT-T15 or INS-1) start->cell_culture treatment Treatment with N-Arachidonoyl Taurine cell_culture->treatment parallel_assays treatment->parallel_assays insulin_assay Insulin Secretion Assay (ELISA) parallel_assays->insulin_assay calcium_imaging Intracellular Calcium Imaging (Fura-2 AM) parallel_assays->calcium_imaging data_analysis Data Analysis insulin_assay->data_analysis calcium_imaging->data_analysis end Conclusion data_analysis->end

General experimental workflow for investigating NAT's effects.

Conclusion and Future Directions

The preliminary findings strongly suggest that N-Arachidonoyl Taurine is a bioactive lipid that can stimulate insulin secretion from pancreatic β-cells. The mechanism appears to be, at least in part, mediated by the activation of TRPV1 channels and a subsequent increase in intracellular calcium. These initial results are promising and warrant further investigation into the therapeutic potential of N-Arachidonoyl Taurine and other N-acyl taurines for the treatment of metabolic disorders such as type 2 diabetes.

Future research should focus on:

  • Elucidating the precise dose-response relationship of N-Arachidonoyl Taurine on insulin secretion.

  • Confirming the role of TRPV1 and investigating the potential involvement of other receptors, such as GPR119, which is a known target for other N-acyl lipids.

  • Conducting in vivo studies in animal models of diabetes to validate the in vitro findings and assess the overall impact on glucose homeostasis.

  • Exploring the structure-activity relationship of different N-acyl taurines to identify the most potent and selective insulin secretagogues.

This technical guide serves as a foundational resource for researchers embarking on further studies in this exciting and rapidly evolving field.

References

Methodological & Application

Application Note: Quantification of N-Arachidonoyl Taurine in Biological Matrices using N-Arachidonoyl Taurine-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl amide that belongs to a class of bioactive lipids with emerging physiological significance. It is structurally related to the endocannabinoid anandamide (B1667382) and is synthesized from arachidonic acid and taurine. NAT has been identified as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV4 ion channels, playing a role in various physiological processes including pain perception, inflammation, and insulin (B600854) secretion.[1][2][3] The enzyme Fatty Acid Amide Hydrolase (FAAH) is a key regulator of NAT levels in vivo.[4][5] Given its low endogenous concentrations and significant biological activity, accurate and precise quantification of NAT in complex biological matrices is crucial for understanding its physiological and pathological roles.

This application note provides a detailed protocol for the sensitive and selective quantification of N-Arachidonoyl Taurine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with N-Arachidonoyl Taurine-d4 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for correcting for matrix effects and variability during sample preparation and analysis, ensuring high accuracy and reproducibility.[6][7][8][9]

Biological Significance and Signaling Pathway

N-Arachidonoyl Taurine exerts its biological effects primarily through the activation of TRPV1 channels, which are non-selective cation channels highly expressed in sensory neurons.[10][11] Activation of TRPV1 by NAT leads to an influx of Ca2+ ions, triggering downstream signaling cascades.

N-Arachidonoyl Taurine Signaling Pathway

NAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAT N-Arachidonoyl Taurine TRPV1 TRPV1 Channel NAT->TRPV1 Binds and Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Signaling_Cascades Downstream Signaling Cascades Ca_influx->Signaling_Cascades Initiates Physiological_Response Physiological Response (e.g., Pain, Inflammation) Signaling_Cascades->Physiological_Response Leads to Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma or Tissue) Add_IS Add N-Arachidonoyl Taurine-d4 (IS) Sample->Add_IS Extraction Extraction (Protein Precipitation or Lipid Extraction) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Protocol for quantitative analysis of N-acyl taurines using a deuterated standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules that are gaining significant attention in biomedical research. Comprising a fatty acid linked to a taurine (B1682933) molecule via an amide bond, NATs have been implicated in a variety of physiological processes, including the regulation of glucose homeostasis, inflammation, and pain signaling. Their diverse biological activities make them attractive targets for drug discovery and development.

This application note provides a detailed protocol for the sensitive and specific quantitative analysis of a range of N-acyl taurines in biological matrices, such as plasma and tissue, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs a deuterated internal standard for accurate quantification and a robust sample preparation procedure based on solid-phase extraction (SPE) to minimize matrix effects and ensure high recovery.

The biosynthesis of NATs is an important consideration in understanding their physiological roles. One key pathway involves the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), which catalyzes the conjugation of fatty acyl-CoAs with taurine.

FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA ATP -> AMP + PPi CoA-SH BAAT Bile Acid-CoA: amino acid N-acyltransferase (BAAT) FattyAcylCoA->BAAT Taurine Taurine Taurine->BAAT NAT N-Acyl Taurine (NAT) BAAT->NAT CoA-SH

Figure 1: Biosynthesis of N-Acyl Taurines.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the extraction and quantification of NATs from plasma and tissue samples.

Materials and Reagents
  • Solvents: Acetonitrile (B52724), Methanol (B129727), Water (all LC-MS grade), Formic Acid (99%), Isopropanol.

  • Standards: N-acyl taurine standards (e.g., N-palmitoyl taurine, N-oleoyl taurine, N-arachidonoyl taurine) and deuterated N-acyl taurine internal standards (e.g., N-arachidonoyl-d4 taurine). Non-deuterated standards are available from suppliers like Cayman Chemical.

  • Reagents: Ammonium acetate, Phosphoric acid.

  • Solid-Phase Extraction (SPE): Oasis HLB 3 cc (60 mg) cartridges.

  • Equipment: Centrifuge, vortex mixer, evaporator (e.g., nitrogen evaporator), UPLC-MS/MS system.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of each N-acyl taurine standard and the deuterated internal standard into separate glass vials. Dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing all non-deuterated N-acyl taurines at a concentration of 1 µg/mL in methanol.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of the deuterated internal standard at 100 ng/mL in methanol.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 to 500 ng/mL. Add the internal standard working solution to each calibrator to a final concentration of 10 ng/mL.

Sample Preparation

The following diagram illustrates the general workflow for sample preparation and analysis.

Sample Biological Sample (Plasma or Tissue Homogenate) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Extraction (LLE for Tissue, Direct for Plasma) Spike->Extraction SPE Solid-Phase Extraction (SPE) (Oasis HLB) Extraction->SPE Dry Evaporation to Dryness SPE->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Analysis UPLC-MS/MS Analysis Reconstitute->Analysis

Figure 2: Experimental Workflow for NAT Analysis.

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL deuterated internal standard working solution and vortex briefly.

  • Add 200 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dilute the supernatant with 600 µL of water containing 0.1% formic acid.

  • Proceed to Solid-Phase Extraction (Section 2.3.3).

  • Accurately weigh approximately 50 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Add 10 µL of the 100 ng/mL deuterated internal standard working solution.

  • Vortex for 1 minute.

  • Add 250 µL of water and vortex again to induce phase separation.

  • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase and transfer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of methanol and dilute with 900 µL of water containing 0.1% formic acid.

  • Proceed to Solid-Phase Extraction (Section 2.3.3).

  • Conditioning: Condition the Oasis HLB cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Load the diluted sample supernatant (from plasma or tissue prep) onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the N-acyl taurines with 2 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

UPLC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instruments.

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 20% B, increase to 98% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Cone Gas Flow 150 L/hr
Desolvation Gas Flow 800 L/hr

Data Presentation

Quantitative data should be compiled into clear and concise tables for easy interpretation and comparison.

MRM Transitions and Retention Times

The following table provides a list of representative N-acyl taurines and their corresponding MRM (Multiple Reaction Monitoring) transitions. The two most abundant product ions are typically m/z 80 (SO3-) and m/z 107 (CH2CH2SO3-).[1]

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Cone Voltage (V)Collision Energy (eV)Approx. RT (min)
N-Lauroyl Taurine (C12:0)306.280.0107.030254.5
N-Myristoyl Taurine (C14:0)334.280.0107.035285.5
N-Palmitoyl Taurine (C16:0)362.380.0107.040306.5
N-Stearoyl Taurine (C18:0)390.380.0107.045327.5
N-Oleoyl Taurine (C18:1)388.380.0107.045327.2
N-Linoleoyl Taurine (C18:2)386.380.0107.045326.8
N-Arachidonoyl Taurine (C20:4)410.380.0107.050356.2
N-Arachidonoyl-d4 Taurine 414.3 80.0 111.0 50 35 6.2
Method Validation Parameters

The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterTypical Value
Linearity (r²)> 0.995
Accuracy (% bias)Within ±15%
Precision (% RSD)< 15%
LOD (ng/mL)0.1 - 0.5
LOQ (ng/mL)0.5 - 1.0

N-Acyl Taurine Signaling Pathway

Certain N-acyl taurines, such as N-oleoyl taurine, have been shown to act as signaling molecules that can improve glucose homeostasis. One proposed mechanism is through the activation of the G-protein coupled receptor 119 (GPR119), which is expressed in pancreatic beta-cells and intestinal L-cells. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1).[2][3]

NAT N-Oleoyl Taurine GPR119 GPR119 NAT->GPR119 Binds to AC Adenylyl Cyclase GPR119->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Potentiates GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Stimulates

Figure 3: N-Oleoyl Taurine Signaling via GPR119.

Synthesis of Deuterated Standard (Example: d4-N-Palmitoyl Taurine)

For robust quantification, a deuterated internal standard is essential. While some deuterated NATs are commercially available (e.g., N-Arachidonoyl Taurine-d4 from Cayman Chemical), others may need to be synthesized.[2] The following is a representative protocol for the synthesis of d4-N-Palmitoyl Taurine.

  • Starting Materials: Palmitoyl (B13399708) chloride and Taurine-1,1,2,2-d4. Taurine-d4 is commercially available.

  • Reaction: In a round-bottom flask, dissolve Taurine-d4 in an aqueous solution of sodium hydroxide (B78521) (2 equivalents).

  • Cool the solution in an ice bath.

  • Slowly add palmitoyl chloride (1 equivalent) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Acidify the reaction mixture with hydrochloric acid to a pH of ~2. This will precipitate the d4-N-palmitoyl taurine.

  • Purification: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

  • Characterization: Confirm the identity and purity of the synthesized standard by mass spectrometry and NMR spectroscopy.

This general procedure can be adapted for the synthesis of other deuterated N-acyl taurines by substituting the corresponding acyl chloride.

References

Application Notes: N-Arachidonoyl Taurine-d4 for Lipidomics Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous bioactive lipid that belongs to the class of N-acyl amides. It is formed by the conjugation of arachidonic acid and taurine.[1] NAT has been implicated in various physiological processes, including the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV4, and modulation of insulin (B600854) secretion.[2] Given its low endogenous abundance and significant biological activity, accurate and precise quantification of NAT in biological matrices is crucial for understanding its physiological and pathological roles. N-Arachidonoyl Taurine-d4 (NAT-d4) is a stable isotope-labeled internal standard designed for the reliable quantification of NAT using mass spectrometry-based lipidomics platforms. Its chemical structure is identical to NAT, with the exception of four deuterium (B1214612) atoms on the taurine moiety, ensuring similar ionization efficiency and chromatographic behavior while allowing for mass-based differentiation from the endogenous analyte.

Applications

This compound is intended for use as an internal standard in quantitative lipidomics studies for the determination of N-Arachidonoyl Taurine in various biological samples, including but not limited to:

  • Tissues: Brain, liver, kidney, and skin.

  • Biofluids: Plasma, serum, and cerebrospinal fluid.

  • Cell Culture: Cell lysates and conditioned media.

The use of NAT-d4 as an internal standard corrects for variability introduced during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of quantification.

Quantitative Data

The use of this compound as an internal standard in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods has been validated for the quantification of N-acyl taurines.[3][4] A summary of the quantitative performance is presented in the table below.

ParameterValueReference
Linearity Range1 - 300 ng/mL[3][4]
Correlation Coefficient (R²)≥ 0.9996[3][4]
Limit of Detection (LOD)0.3 - 0.4 ng/mL[3][4]
Limit of Quantification (LOQ)1 ng/mL[3][4]

Signaling Pathway of N-Arachidonoyl Taurine

The biosynthesis of N-Arachidonoyl Taurine involves the enzymatic conjugation of arachidonoyl-CoA with taurine. Several enzymes have been identified to catalyze this reaction, including acyl-CoA:amino acid N-acyltransferase 1 (ACNAT1) and bile acid-CoA:amino acid N-acyltransferase (BAAT).[5][6] The secreted enzyme PM20D1 also exhibits bidirectional activity, capable of both synthesizing and hydrolyzing N-acyl amino acids.[3][7] The primary enzyme responsible for the degradation of N-Arachidonoyl Taurine is Fatty Acid Amide Hydrolase (FAAH).[8][9] Downstream, N-Arachidonoyl Taurine has been shown to activate TRPV1 and TRPV4 ion channels, leading to an influx of calcium and subsequent cellular responses.[2]

N-Arachidonoyl Taurine Signaling Pathway N-Arachidonoyl Taurine Signaling Pathway cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_signaling Downstream Signaling Arachidonoyl-CoA Arachidonoyl-CoA N-Arachidonoyl Taurine N-Arachidonoyl Taurine Arachidonoyl-CoA->N-Arachidonoyl Taurine ACNAT1, BAAT, PM20D1 Taurine Taurine Taurine->N-Arachidonoyl Taurine ACNAT1 ACNAT1 BAAT BAAT PM20D1_syn PM20D1 Arachidonic Acid Arachidonic Acid N-Arachidonoyl Taurine->Arachidonic Acid FAAH Taurine_deg Taurine N-Arachidonoyl Taurine->Taurine_deg FAAH TRPV1 TRPV1 N-Arachidonoyl Taurine->TRPV1 Activates TRPV4 TRPV4 N-Arachidonoyl Taurine->TRPV4 Activates FAAH FAAH Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx TRPV4->Ca2+ Influx Cellular Responses Cellular Responses Ca2+ Influx->Cellular Responses

Caption: Biosynthesis, degradation, and signaling of N-Arachidonoyl Taurine.

Experimental Protocols

Lipid Extraction from Mouse Liver

This protocol describes a method for the extraction of N-acyl taurines from mouse liver tissue.

Materials:

  • Mouse liver tissue

  • Internal Standard Stock Solution: this compound (1 µg/mL in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50 mg of frozen mouse liver tissue.

  • Add the tissue to a 2 mL homogenizer tube.

  • Add 10 µL of the internal standard stock solution (NAT-d4) to the tube.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solution.

  • Homogenize the tissue until a uniform suspension is achieved.

  • Incubate the homogenate at room temperature for 30 minutes with occasional vortexing.

  • Add 200 µL of water to induce phase separation.

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of methanol for LC-MS/MS analysis.

UPLC-MS/MS Analysis

This protocol outlines the parameters for the quantification of N-Arachidonoyl Taurine using a UPLC-MS/MS system.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 50% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B and equilibrate

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-Arachidonoyl Taurine (NAT): Precursor ion (m/z) 410.3 → Product ion (m/z) 80.0 (quantifier) and 107.0 (qualifier)

    • This compound (NAT-d4): Precursor ion (m/z) 414.3 → Product ion (m/z) 80.0

Experimental Workflow

The overall workflow for the quantification of N-Arachidonoyl Taurine using this compound as an internal standard is depicted below.

Experimental Workflow Quantitative Analysis of N-Arachidonoyl Taurine Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add NAT-d4 Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution UPLC-MS/MS Analysis UPLC-MS/MS Analysis Reconstitution->UPLC-MS/MS Analysis Data Processing Data Processing UPLC-MS/MS Analysis->Data Processing Peak Integration Quantification Quantification Data Processing->Quantification Ratio of NAT/NAT-d4

Caption: Workflow for NAT quantification using an internal standard.

References

Application Notes and Protocols for LC-MS/MS Method Development of Endocannabinoid-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and implementation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of endocannabinoid-like compounds in biological matrices.

Introduction

Endocannabinoids and their related N-acylethanolamines (NAEs) are a class of lipid signaling molecules that play crucial roles in a multitude of physiological processes, including neurotransmission, inflammation, and energy metabolism. Accurate quantification of these compounds is essential for understanding their function in health and disease and for the development of novel therapeutics targeting the endocannabinoid system. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, selectivity, and specificity.[1][2] This application note outlines a complete workflow, from sample preparation to data analysis, and provides key quantitative data for a range of endocannabinoid-like compounds.

Endocannabinoid Signaling Pathway

The endocannabinoid system (ECS) primarily consists of cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The two most well-characterized endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1] These molecules are not stored in vesicles but are synthesized on-demand from membrane lipid precursors. Upon synthesis, they are released and act as retrograde messengers, binding to presynaptic CB1 receptors to modulate neurotransmitter release.[1] AEA is primarily hydrolyzed by fatty acid amide hydrolase (FAAH), while 2-AG is mainly degraded by monoacylglycerol lipase (B570770) (MAGL).

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel CB1->Ca_channel - AC Adenylyl Cyclase CB1->AC - Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Release Neurotransmitter Release Vesicle->Release cAMP ↓ cAMP AC->cAMP PLD NAPE-PLD AEA Anandamide (AEA) PLD->AEA DAGL DAGLα twoAG 2-AG DAGL->twoAG NAPE NAPE NAPE->PLD DAG DAG DAG->DAGL AEA->CB1 Binds to FAAH FAAH AEA->FAAH twoAG->CB1 Binds to MAGL MAGL twoAG->MAGL AA1 Arachidonic Acid FAAH->AA1 Eth Ethanolamine FAAH->Eth AA2 Arachidonic Acid MAGL->AA2 Gly Glycerol MAGL->Gly

Endocannabinoid Signaling Pathway Diagram

Experimental Workflow

The successful quantification of endocannabinoid-like compounds requires a meticulous and optimized workflow. The following diagram illustrates the key stages of the analytical process.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Brain Tissue) - Add antioxidants/inhibitors - Flash freeze Sample_Prep 2. Sample Preparation - Homogenization - Internal Standard Spiking - Extraction (LLE or SPE) Sample_Collection->Sample_Prep Evaporation 3. Solvent Evaporation - Under gentle stream of nitrogen Sample_Prep->Evaporation Reconstitution 4. Reconstitution - In appropriate solvent (e.g., Methanol/Acetonitrile) Evaporation->Reconstitution LC_Separation 5. LC Separation - Reversed-phase C18 column - Gradient elution Reconstitution->LC_Separation MS_Detection 6. MS/MS Detection - ESI+ ionization - Multiple Reaction Monitoring (MRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis - Peak integration - Calibration curve generation - Quantification MS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma

This protocol is optimized for the extraction of endocannabinoid-like compounds from human plasma.

Materials:

  • Human plasma collected in EDTA tubes

  • Internal Standard (IS) solution (e.g., AEA-d8, 2-AG-d8, OEA-d4, PEA-d4 in acetonitrile)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Toluene, HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Formic acid, LC-MS grade

Procedure:

  • Thaw frozen plasma samples on ice.

  • To 200 µL of plasma in a glass tube, add 20 µL of the internal standard solution.

  • Add 800 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new glass tube.

  • Add 1 mL of a toluene:ethyl acetate (1:1, v/v) mixture to the supernatant.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 7-9) with another 1 mL of toluene:ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 50% B

    • 1-12 min: Linear gradient to 95% B

    • 12-15 min: Hold at 95% B

    • 15.1-18 min: Return to 50% B and equilibrate

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 800 L/hr

Quantitative Data

The following tables summarize the performance of the described LC-MS/MS method for a selection of endocannabinoid-like compounds.

Table 1: Mass Spectrometry Parameters (MRM Transitions)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Anandamide (AEA)348.362.13012
2-Arachidonoylglycerol (2-AG)379.3287.32515
N-Oleoylethanolamine (OEA)326.362.13012
N-Palmitoylethanolamine (PEA)300.362.13012
N-Stearoylethanolamine (SEA)328.362.13012
AEA-d8 (IS)356.362.13012
2-AG-d8 (IS)387.3294.32515
OEA-d4 (IS)330.366.13012
PEA-d4 (IS)304.366.13012

Table 2: Method Performance Characteristics

CompoundLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Recovery (%)Precision (RSD%)
Anandamide (AEA)0.05 - 500.050.0292.5 ± 4.1< 7
2-Arachidonoylglycerol (2-AG)0.5 - 1000.50.288.2 ± 5.3< 10
N-Oleoylethanolamine (OEA)0.1 - 500.10.0495.1 ± 3.8< 6
N-Palmitoylethanolamine (PEA)0.1 - 500.10.0596.3 ± 3.5< 5
N-Stearoylethanolamine (SEA)0.1 - 500.10.0494.8 ± 4.0< 6

LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; RSD: Relative Standard Deviation. Data are representative and may vary based on instrumentation and matrix.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of endocannabinoid-like compounds in biological matrices. The presented protocols for sample preparation and analysis, along with the comprehensive quantitative data, offer a solid foundation for researchers and scientists in the field of endocannabinoid research and drug development. The high sensitivity and selectivity of this method make it suitable for a wide range of applications, from basic research to clinical studies.

References

Application Notes and Protocols for N-Arachidonoyl Taurine-d4 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N-Arachidonoyl Taurine-d4 (NAT-d4) in metabolic studies. N-Arachidonoyl Taurine (B1682933) (NAT) is an endogenous N-acyl taurine that acts as a bioactive lipid mediator. Its deuterated analog, NAT-d4, is an essential tool for the accurate quantification of endogenous NAT and for tracing its metabolic fate.

N-Arachidonoyl Taurine is involved in various physiological processes, acting as an activator of the transient receptor potential vanilloid 1 (TRPV1) and TRPV4 channels.[1] This interaction plays a role in regulating synaptic activity in both glutamatergic and GABAergic synaptic transmission.[2][3] Furthermore, NAT has been shown to influence insulin (B600854) secretion by increasing calcium flux in pancreatic β-cells.[1] The levels of NAT are tightly regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for its degradation.[4] Consequently, the use of FAAH inhibitors can lead to an increase in endogenous NAT levels, providing a method to study its physiological functions.[5][6]

NAT-d4 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of NAT in various biological matrices, including brain, liver, and intestine.[5][7] Its chemical identity to the endogenous analyte, with a distinct mass shift, allows for correction of matrix effects and variations in sample processing, ensuring high accuracy and precision in quantitative analyses.

Data Presentation

Quantitative Data for N-Arachidonoyl Taurine
ParameterValueBiological SystemReference
TRPV1 Activation (EC50) 28 µMIn vitro[1]
TRPV4 Activation (EC50) 21 µMIn vitro[1]
Concentration for increased Ca2+ flux 10 µMHIT-T15 pancreatic β-cells and INS-1 rat islet cells[1]
Effect of FAAH Inhibition (URB 597) Dose-dependent increase in brain NAT levelsMouse brain[5]
Effect of FAAH KO on NAT levels Higher NAT levels in FAAH KO mice compared to wild-typeMouse spinal cord
LC-MS/MS LOD 0.3-0.4 ng/mlIn vitro[7]
LC-MS/MS LOQ 1 ng/mlIn vitro[7]
LC-MS/MS Linearity Range 1-300 ng/mlIn vitro[7]

Experimental Protocols

Protocol 1: Quantification of N-Arachidonoyl Taurine in Brain Tissue using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a method for the analysis of arachidonoyl amino acids in mouse brain.[5]

1. Materials:

2. Sample Preparation:

  • Weigh frozen brain tissue (approximately 30 mg) and place it in a homogenization tube on ice.

  • Add a known amount of NAT-d4 internal standard solution to the tube.

  • Add an appropriate volume of extraction solvent (e.g., 2 ml of a suitable organic solvent mixture).

  • Homogenize the tissue on ice using a Polytron homogenizer.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Resuspend the dried extract in 200 µl of 70:30 water:methanol.

3. Solid Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 1.0 ml of methanol followed by 1.0 ml of water.

  • Load the resuspended sample onto the conditioned cartridge.

  • Wash the cartridge with 0.5 ml of LC-MS-grade water to remove salts and polar impurities.

  • Elute the analytes with 2 x 0.8 ml of 100% methanol.

  • Evaporate the eluted fractions to dryness under nitrogen.

  • Store the dried extract at -80°C until analysis.

4. LC-MS/MS Analysis:

  • Prior to analysis, resuspend the sample in 100 µl of 70:30 methanol:water.

  • Liquid Chromatography (LC) Conditions:

    • Column: Zorbax SB-CN, 2.1 x 100 mm, 3.5-µm or equivalent

    • Mobile Phase A: 10 mM ammonium acetate in water

    • Mobile Phase B: 100% methanol

    • Flow Rate: 300 µl/min

    • Gradient:

      • 0-0.5 min: 45% B

      • 0.5-1 min: Increase to 70% B

      • 1-10 min: Increase to 99% B

      • 10-14 min: Hold at 99% B

      • 14.5 min: Return to 45% B for re-equilibration

  • Mass Spectrometry (MS) Conditions:

    • Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Optimize MRM transitions for both NAT and NAT-d4.

5. Data Analysis:

  • Create a calibration curve using known concentrations of NAT standard spiked with a constant concentration of NAT-d4.

  • Calculate the peak area ratio of the analyte (NAT) to the internal standard (NAT-d4) for both the standards and the samples.

  • Quantify the amount of NAT in the samples by comparing their peak area ratios to the calibration curve.

Protocol 2: Quantification of N-Arachidonoyl Taurine in Liver and Intestinal Tissue using UPLC-MS/MS

This protocol is based on a validated method for N-acyl taurine analysis in biological samples.[7]

1. Materials:

  • This compound (d4-C20:4 NAT) internal standard

  • Methanol (MeOH), UPLC grade

  • Water, UPLC grade

  • UPLC-ESI-QqQ mass spectrometer

2. Sample Preparation:

  • Homogenize liver or intestinal tissue samples in an appropriate solvent.

  • Spike the homogenate with a known concentration of d4-C20:4 NAT internal standard.

  • Perform lipid extraction using a suitable method (e.g., Bligh-Dyer or a simplified methanol extraction).

  • Centrifuge to pellet proteins and other debris.

  • Collect the supernatant containing the lipid extract.

  • Dry the extract under nitrogen and reconstitute in a suitable solvent for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

  • UPLC Conditions:

    • Column: BEH C18 or equivalent

    • Optimize the mobile phase and gradient for the separation of N-acyl taurines.

  • MS/MS Conditions:

    • Use a triple quadrupole mass spectrometer operating in MRM mode.

    • Monitor the specific precursor-to-product ion transitions for NAT and d4-C20:4 NAT. The product ions at m/z 80 and m/z 107 are often used for confirmation.[7]

4. Method Validation and Quantification:

  • Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using calibration standards prepared in a surrogate matrix or neat solvent.[7]

  • Quantify endogenous NAT levels by comparing the peak area ratios of NAT to d4-C20:4 NAT in the samples against the calibration curve.

Mandatory Visualizations

NAT_Signaling_Pathway cluster_synthesis Biosynthesis cluster_degradation Degradation cluster_action Cellular Action Arachidonoyl-CoA Arachidonoyl-CoA NAT_Synthase N-acyltransferase Arachidonoyl-CoA->NAT_Synthase Taurine Taurine Taurine->NAT_Synthase NAT N-Arachidonoyl Taurine (NAT) NAT_Synthase->NAT FAAH FAAH NAT->FAAH Hydrolysis TRPV1 TRPV1 Channel NAT->TRPV1 Activation Arachidonic_Acid Arachidonic_Acid FAAH->Arachidonic_Acid Taurine_Deg Taurine FAAH->Taurine_Deg FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Signaling Downstream Signaling Ca2_influx->Signaling

Caption: Signaling pathway of N-Arachidonoyl Taurine (NAT).

NAT_Quantification_Workflow Sample Biological Sample (e.g., Brain, Liver) Spike Spike with This compound Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Lipid Extraction Homogenize->Extract SPE Solid Phase Extraction (Optional) Extract->SPE Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LCMS Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) LCMS->Data_Analysis Quantification Absolute Quantification of NAT Data_Analysis->Quantification

Caption: Workflow for NAT quantification using NAT-d4.

References

The Gold Standard in Bioanalysis: Applications of Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, the pursuit of accuracy and precision is paramount for reliable drug development and clinical research. The use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis.[1] This is due to their ability to mimic the analyte of interest throughout the analytical process, effectively compensating for variations in sample preparation, chromatography, and ionization.[2][3] This document provides detailed application notes and protocols for the effective use of deuterated standards in quantitative bioanalysis.

Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of deuterated internal standards is Isotope Dilution Mass Spectrometry (IDMS).[3] In this technique, a known amount of a deuterated analog of the analyte is added to the biological sample at the initial stage of preparation.[3] Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same processing inefficiencies, matrix effects, and instrument variability.[2][3] By measuring the ratio of the native analyte to the deuterated internal standard, these sources of error are normalized, leading to highly accurate and precise quantification.[3]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards is widely considered the "gold standard" in quantitative bioanalysis for several key reasons:

  • Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[1][4]

  • Compensation for Sample Preparation Variability: Losses can occur during sample extraction and processing steps. A deuterated internal standard, added at the beginning of the workflow, experiences the same losses as the analyte, ensuring that the final analyte/internal standard ratio remains constant.

  • Improved Accuracy and Precision: By minimizing the impact of experimental variability, deuterated standards significantly enhance the accuracy and precision of quantitative results, which is crucial for regulatory submissions and clinical decision-making.[5]

  • Regulatory Acceptance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards in bioanalytical method validation whenever possible.[4]

Application Notes and Protocols

General Bioanalytical Workflow

A typical quantitative bioanalytical workflow using a deuterated internal standard involves several key steps from sample receipt to data analysis.

Bioanalytical_Workflow Sample Sample Receipt (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard Sample->Spike Add known amount Preparation Sample Preparation (PPT or SPE) Spike->Preparation Homogenize Analysis LC-MS/MS Analysis Preparation->Analysis Inject supernatant/ eluate Data Data Processing & Quantification Analysis->Data Calculate analyte/IS ratio

Caption: A generalized experimental workflow for bioanalysis using a deuterated internal standard.

Experimental Protocols

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, such as plasma, prior to LC-MS/MS analysis.[6]

Materials:

  • Biological sample (e.g., human plasma)

  • Deuterated internal standard working solution

  • Precipitating solvent (e.g., acetonitrile (B52724) or methanol (B129727), often containing 0.1% formic acid)[7]

  • Microcentrifuge tubes or 96-well plates

  • Pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample.[1]

  • Add Internal Standard: Add a small volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.[1]

  • Vortex: Briefly vortex the sample to ensure homogeneity.[1]

  • Add Precipitating Solvent: Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample is common).[6]

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Solid-phase extraction provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte of interest.[8]

Materials:

  • Biological sample (e.g., human plasma)

  • Deuterated internal standard working solution

  • SPE cartridges (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)[1]

  • Elution solvent (e.g., acetonitrile or methanol)[1]

  • Collection tubes or 96-well plate

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10-25 µL of the deuterated internal standard working solution and vortex. Dilute the sample with 200 µL of 4% phosphoric acid in water.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[9]

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to dry.[9]

  • Load Sample: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.[9]

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[1][9]

  • Elute: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.[1][9]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.[1]

LC-MS/MS Analysis

The reconstituted sample extract is then analyzed by liquid chromatography-tandem mass spectrometry.

Typical LC-MS/MS Parameters:

ParameterExample Value
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)

Table adapted from a generic LC-MS/MS method.[1]

Data Presentation and Interpretation

The use of a deuterated internal standard significantly improves the quality of quantitative data. The following tables summarize typical validation data and compare the performance of deuterated versus non-deuterated (analog) internal standards.

Bioanalytical Method Validation Data with a Deuterated Standard

This table summarizes the validation results for a bioanalytical method for the quantification of a hypothetical drug in human plasma using its deuterated analog as the internal standard.

Validation ParameterAcceptance CriteriaPerformance with Deuterated IS
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.8% to 6.2%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.5% to 8.9%
Matrix Effect (%CV) ≤ 15%7.3%
Recovery (%) Consistent and reproducible85.2% (CV < 10%)

This data demonstrates that the use of a deuterated internal standard enables the method to meet the stringent acceptance criteria set by regulatory agencies.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

This table compares the performance of a deuterated internal standard with a structural analog for the analysis of an analyte in a complex matrix.

ParameterDeuterated Internal StandardNon-Deuterated (Analog) IS
Precision (%CV) at Low QC 4.2%9.8%
Precision (%CV) at High QC 3.1%7.5%
Accuracy (% Bias) at Low QC 2.5%-8.7%
Accuracy (% Bias) at High QC -1.8%5.4%
Matrix Effect (%CV) 6.8%18.2%

Data from a comparative study clearly shows the superior performance of the deuterated internal standard in terms of precision and its ability to compensate for matrix effects.[2]

Logical Framework for Internal Standard Selection

The decision to use a deuterated internal standard is a critical step in method development. The following diagram illustrates the logical pathway for selecting an appropriate internal standard.

Internal_Standard_Selection Start Start: Need for Quantitative Bioanalysis SIL_Available Is a Stable Isotope Labeled (e.g., Deuterated) IS available? Start->SIL_Available Use_SIL Use Deuterated IS (Gold Standard) SIL_Available->Use_SIL Yes Analog_Available Is a suitable structural analog IS available? SIL_Available->Analog_Available No Validate Thorough Method Validation Use_SIL->Validate Use_Analog Use Analog IS Analog_Available->Use_Analog Yes Reconsider Re-evaluate method or synthesize custom IS Analog_Available->Reconsider No Use_Analog->Validate Reconsider->Validate End Proceed with Sample Analysis Validate->End

Caption: Decision pathway for internal standard selection in bioanalytical methods.

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process provides a robust and reliable means of correcting for experimental variability.[2] This leads to a significant improvement in the accuracy and precision of the data, which is paramount in regulated environments such as clinical trials and drug development. By adhering to the detailed protocols and understanding the principles outlined in these application notes, researchers can ensure the generation of high-quality, defensible data that can confidently guide critical decisions in the pharmaceutical pipeline.

References

Application Notes and Protocols for Studying Fatty Acid Amide Hydrolase (FAAH) Activity Using N-Arachidonoyl Taurine-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid amide hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of a class of endogenous signaling lipids, the N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (B1667382). By hydrolyzing these signaling lipids, FAAH terminates their biological activity, playing a crucial role in the regulation of pain, inflammation, and neurological functions. Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesics and anti-inflammatory agents.

N-acyl taurines (NATs) are another class of bioactive lipids that have been identified as endogenous substrates for FAAH. Among them, N-Arachidonoyl Taurine (C20:4-NAT) has garnered interest for its biological activities. The use of a deuterated version, N-Arachidonoyl Taurine-d4, in conjunction with liquid chromatography-mass spectrometry (LC-MS), offers a highly specific and sensitive method for studying FAAH activity. This stable isotope-labeled substrate allows for precise quantification of enzymatic turnover, even in complex biological matrices, by minimizing analytical variability.

These application notes provide detailed protocols and data for the use of this compound in the characterization of FAAH activity, catering to researchers in academia and the pharmaceutical industry.

Data Presentation

SubstrateEnzyme SourceHydrolysis Rate (nmol/min/mg)Reference
Anandamide (AEA)Transfected FAAH0.5[1]
N-Arachidonoyl Taurine (C20:4-NAT)Transfected FAAH0.04[1]
N-Arachidonoyl Glycine (C20:4-Gly)Transfected FAAH0.02[1]

Signaling Pathway and Experimental Workflow

FAAH in the Endocannabinoid Signaling Pathway

FAAH plays a critical role in terminating the signaling of anandamide and other related fatty acid amides. By hydrolyzing these signaling lipids, FAAH regulates their levels and, consequently, their effects on various physiological processes.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Ca2+ Ca2+ NAPE_PLD NAPE_PLD Ca2+->NAPE_PLD Activates Action_Potential Action_Potential Action_Potential->Ca2+ Depolarization Anandamide Anandamide NAPE_PLD->Anandamide Synthesizes CB1_Receptor CB1_Receptor Anandamide->CB1_Receptor Binds to FAAH FAAH Anandamide->FAAH Hydrolyzed by CB1_Receptor->Ca2+ Inhibits Ca2+ influx Arachidonic_Acid Arachidonic_Acid FAAH->Arachidonic_Acid Produces Taurine Taurine FAAH->Taurine Produces N_Arachidonoyl_Taurine_d4 N-Arachidonoyl Taurine-d4 N_Arachidonoyl_Taurine_d4->FAAH Hydrolyzed by FAAH_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, FAAH Source) Start->Prepare_Reaction_Mixture Add_Substrate Add N-Arachidonoyl Taurine-d4 Prepare_Reaction_Mixture->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Quench_Reaction Quench Reaction (e.g., cold acetonitrile) Incubate->Quench_Reaction Add_Internal_Standard Add Internal Standard (e.g., Taurine-d2) Quench_Reaction->Add_Internal_Standard Sample_Preparation Sample Preparation (Centrifugation, SPE) Add_Internal_Standard->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Quantify Taurine-d4) Sample_Preparation->LC_MS_Analysis Data_Analysis Data Analysis (Calculate FAAH Activity) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for UPLC-MS/MS Quantitative Analysis of N-Acyl Taurines in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules that are gaining increasing attention for their roles in various physiological processes, including the regulation of glucose homeostasis and inflammation. Structurally, they consist of a fatty acid linked to a taurine (B1682933) molecule via an amide bond. The diversity of the acyl chain contributes to the functional specificity of different NATs. Accurate and sensitive quantification of NATs in biological matrices is crucial for understanding their physiological functions and for the development of novel therapeutics targeting NAT signaling pathways.

This document provides a detailed application note and protocol for the quantitative analysis of NATs in biological samples using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

Signaling Pathways Involving N-Acyl Taurines

N-acyl taurines have been identified as endogenous ligands for the G-protein coupled receptor 119 (GPR119). Activation of GPR119 in enteroendocrine L-cells and pancreatic β-cells leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the secretion of glucagon-like peptide-1 (GLP-1) and insulin, respectively. This pathway plays a significant role in glucose metabolism.[1][2][3][4][5]

NAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Enteroendocrine L-Cell / Pancreatic β-Cell cluster_membrane Cell Membrane NAT N-Acyl Taurine (NAT) GPR119 GPR119 NAT->GPR119 binds AC Adenylyl Cyclase (AC) GPR119->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Secretion GLP-1 / Insulin Secretion PKA->Secretion stimulates

Caption: N-Acyl Taurine Signaling Pathway via GPR119.

Experimental Workflow

The general workflow for the quantitative analysis of N-acyl taurines involves sample preparation, UPLC separation, and MS/MS detection and quantification. A crucial step is the use of a suitable internal standard to ensure accuracy and precision.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, etc.) IS Internal Standard Spiking (e.g., d4-C20:4 NAT) Sample->IS Homogenization Homogenization & Protein Precipitation (e.g., with cold methanol) Centrifugation Centrifugation Homogenization->Centrifugation IS->Homogenization Supernatant Collect Supernatant Centrifugation->Supernatant UPLC UPLC Separation (Reversed-Phase C18) Supernatant->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification

Caption: General Experimental Workflow for NAT Analysis.

Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of each N-acyl taurine standard and the internal standard (e.g., d4-C20:4 NAT) in methanol (B129727) at a concentration of 1 mg/mL.[6] Store these stock solutions at -80°C.

  • Working Standard Solutions: Prepare intermediate working standard solutions by diluting the stock solutions in methanol to a concentration of 10 µg/mL.[6]

  • Calibration Standards: Construct a calibration curve by preparing a series of calibration standards at different concentrations (e.g., 1, 3, 10, 30, 100, and 300 ng/mL) by diluting the working standard solutions.[6] Each calibration standard should be spiked with the internal standard at a constant concentration (e.g., 100 ng/mL).[6]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 300 ng/mL) in the same manner as the calibration standards.[6]

Sample Preparation

For Plasma/Serum Samples:

  • Thaw frozen plasma or serum samples on ice.

  • To a 50 µL aliquot of plasma/serum, add 150 µL of ice-cold methanol containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Vortex, centrifuge, and transfer the supernatant to a UPLC vial for analysis.

For Tissue Samples (e.g., Liver, Brain):

  • Accurately weigh approximately 50 mg of frozen tissue.

  • Add 1 mL of ice-cold methanol containing the internal standard.

  • Homogenize the tissue using a bead beater or a probe sonicator.

  • Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Vortex, centrifuge, and transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent. Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent. Column Temperature: 40°C. Autosampler Temperature: 10°C.[6] Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v). Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Gradient Elution:

Time (min)% Mobile Phase B
0.040
2.040
12.095
15.095
15.140
18.040

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 3200, Waters Xevo TQD) Ionization Mode: Electrospray Ionization (ESI), Negative.[6] Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: MRM Transitions for Selected N-Acyl Taurines

The following table summarizes the MRM transitions for the quantification of several representative N-acyl taurines. The product ions at m/z 80.0 and m/z 107.0 are characteristic fragments of the taurine moiety.[6]

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
N-Palmitoyl Taurine (C16:0 NAT)362.280.0107.0
N-Oleoyl Taurine (C18:1 NAT)388.080.0107.0
N-Arachidonoyl Taurine (C20:4 NAT)410.080.0107.0
d4-N-Arachidonoyl Taurine (IS)414.080.0-
N-Docosanoyl Taurine (C22:0 NAT)445.880.0107.0
N-Nervonoyl Taurine (C24:1 NAT)472.180.0107.0

Collision energies and other compound-specific parameters should be optimized for the specific instrument used.

Table 2: Quantitative Data of N-Acyl Taurines in Mouse Tissues

The following table presents exemplary quantitative data for several NATs in different mouse tissues, as reported in the literature.[7] These values can serve as a reference for expected concentration ranges.

N-Acyl TaurineLiver (pmol/g)Duodenum (pmol/g)Jejunum (pmol/g)Ileum (pmol/g)Colon (pmol/g)
C16:0 NAT~150~100~150~200~300
C18:1 NAT~200~150~200~300~400
C20:4 NAT~75~50~75~100~150
C22:0 NAT~25-50~20~30~50~100
C24:1 NAT~25-50~15~25~40~80

Conclusion

The UPLC-MS/MS method described in this application note provides a robust and sensitive platform for the quantitative analysis of N-acyl taurines in various biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data and signaling pathway information, will be a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development who are investigating the roles of these important lipid signaling molecules. The high specificity and sensitivity of this method make it well-suited for both basic research and clinical applications.

References

Application Notes and Protocols: Experimental Use of N-Arachidonoyl Taurine in Cardiac Arrhythmia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a scientific overview and detailed protocols for investigating the anti-arrhythmic properties of N-Arachidonoyl Taurine (B1682933) (NAT), a synthetic fatty acid analogue. The primary focus is on its mechanism of action as a potent activator of the slow delayed-rectifier potassium current (IKs) and its potential therapeutic application in channelopathy-related arrhythmias and ischemia-reperfusion injury.

Application Note 1: Mechanism of Action and Use in Long QT Syndrome (LQTS) Models

N-Arachidonoyl Taurine has emerged as a promising compound for restoring the function of defective cardiac IKs channels, which are responsible for the proper repolarization of the cardiac action potential. Loss-of-function mutations in the genes encoding the IKs channel subunits, KCNQ1 (α-subunit) and KCNE1 (β-subunit), lead to Long QT Syndrome (LQTS), a disorder that prolongs the ventricular action potential and increases the risk of life-threatening arrhythmias like Torsades de Pointes and ventricular fibrillation[1][2].

NAT acts as a channel activator by directly interacting with the Kv7.1 protein. This interaction facilitates the opening of the channel at more negative membrane potentials. Electrophysiological studies have demonstrated that NAT induces a significant negative shift in the voltage-dependence of activation (G-V curve) of the IKs channel[1][2][3]. This means the channel opens earlier and more easily during the action potential, thereby increasing the repolarizing potassium efflux, shortening the action potential duration, and counteracting the pro-arrhythmic phenotype of LQTS mutations[1][3].

Notably, NAT has been shown to rescue the function of numerous different LQTS-associated mutant channels, even when the mutations are located in different domains of the channel protein[1][4]. This suggests it may serve as a prototype for a broad-spectrum therapy for inherited cardiac arrhythmias.

Signaling Pathway: NAT-Mediated IKs Channel Activation

NAT_IKs_Pathway cluster_membrane Cardiomyocyte Membrane cluster_cellular_effect Cellular Effect NAT N-Arachidonoyl Taurine (Extracellular) IKs IKs Channel (Kv7.1/KCNE1) NAT->IKs Direct Activation (Negative Voltage Shift) K_ion K+ IKs->K_ion Increased K+ Efflux Repolarization Accelerated Repolarization APD Shortened Action Potential Duration (APD) Repolarization->APD Arrhythmia Suppression of Arrhythmias (e.g., EADs) APD->Arrhythmia

Caption: Mechanism of NAT action on the cardiac IKs channel.

Application Note 2: Potential Use in Ischemia-Reperfusion (I/R) Arrhythmia Models

While direct experimental data for N-Arachidonoyl Taurine in cardiac ischemia-reperfusion (I/R) models is limited, its constituent components and mechanism of action suggest a strong therapeutic potential. I/R injury is a major cause of malignant ventricular arrhythmias, partly due to cellular calcium overload and oxidative stress.

The taurine component of NAT is known to be cardioprotective. Studies using isolated perfused rat hearts have shown that taurine administration (10 mmol/L) significantly reduces the incidence of reperfusion-induced ventricular fibrillation, acting as both a membrane stabilizer and an antioxidant[5]. Taurine helps regulate intracellular ion homeostasis and reduces oxidative damage, key factors in I/R injury[6][7].

Furthermore, another N-acyl taurine derivative, taurepar, has demonstrated potent anti-arrhythmic effects in a rat model of I/R, completely preventing early post-occlusion arrhythmias and precluding the development of ventricular fibrillation upon reperfusion[8]. Given that NAT combines the IKs channel-activating properties of its arachidonoyl group with the known cardioprotective effects of taurine, it is a compelling candidate for investigation in I/R-induced arrhythmia models. A proposed experiment would involve perfusing an isolated heart with NAT prior to inducing ischemia or at the onset of reperfusion to assess its ability to prevent or reduce the severity of arrhythmias.

Data Presentation: Quantitative Effects of NAT and Related Compounds

The following tables summarize key quantitative data from electrophysiological and cellular studies.

Table 1: Effect of N-Arachidonoyl Taurine (NAT) on IKs (Kv7.1/KCNE1) Channel Gating

Parameter Concentration Effect Experimental System Reference
G(V) Shift (Wild-Type) 70 µM ~ -30 mV Xenopus Oocytes [1][2][3]
G(V) Shift (LQTS Mutants) 70 µM -30 to -50 mV Xenopus Oocytes [2]
F(V) Shift (Wild-Type) 70 µM -20.0 ± 1.9 mV Xenopus Oocytes [3]

| Current Amplitude Increase | 70 µM | 2.9 ± 0.4 fold at +20 mV | Xenopus Oocytes |[1] |

Table 2: Electrophysiological Effects of NAT and Related Compounds on Cardiomyocytes and Hearts

Compound Concentration Effect Experimental System Reference
N-Arachidonoyl Taurine 30 µM 17 ± 3% shortening of APD50 Isolated Rat Cardiomyocytes [3]
N-Arachidonoyl-L-serine ~2.5 µM (EC50) Increased IKs current amplitude Xenopus Oocytes [9]
Taurine 10 mmol/L ↓ Incidence of irreversible VF from 83% to 16% Langendorff Rat Heart (I/R) [5]

| Taurepar | 25 mg/kg | Complete prevention of early I/R arrhythmias | In Vivo Rat Model (I/R) |[8] |

Experimental Protocols

Protocol 1: Screening IKs Activators using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol details the methodology for assessing the effect of NAT on human IKs channels expressed heterologously.

1. Oocyte Preparation and Injection:

  • Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA for human Kv7.1 and KCNE1 subunits. Incubate for 2-4 days at 16-18°C to allow for channel expression.

2. Solutions:

  • Control Solution (ND96): 88 mM NaCl, 1 mM KCl, 0.4 mM CaCl2, 0.8 mM MgCl2, 15 mM HEPES. Adjust pH to 7.4 with NaOH.

  • NAT Stock Solution: Prepare a 10-100 mM stock solution of N-Arachidonoyl Taurine in DMSO.

  • Test Solution: Dilute the NAT stock solution in the control solution to final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is ≤0.1%.

3. Electrophysiological Recording (TEVC):

  • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current) filled with 3 M KCl.

  • Perfuse the oocyte first with the control solution to record baseline currents.

  • Switch to perfusion with the NAT-containing test solution and allow several minutes for the effect to reach a steady state.

4. Voltage-Clamp Protocol for Activation (G-V Curve):

  • From a holding potential of -80 mV, apply 5-second depolarizing test pulses in 10 mV increments from -80 mV to +60 mV.

  • Follow each test pulse with a repolarizing step to -30 mV to measure tail currents.

  • Plot the normalized tail current amplitude against the test pulse voltage and fit with a Boltzmann function to determine the V50 (voltage of half-maximal activation) and slope factor.

  • Compare the V50 in control and NAT solutions to quantify the voltage shift.

5. Data Analysis:

  • Measure the shift in V50 (ΔV50) induced by NAT.

  • Measure the increase in current amplitude at specific voltages (e.g., +20 mV and +40 mV).

Experimental Workflow: TEVC Screening

TEVC_Workflow start Start prep Prepare Xenopus Oocytes (Harvest and Defolliculate) start->prep inject Inject Kv7.1/KCNE1 cRNA prep->inject incubate Incubate 2-4 Days at 16°C inject->incubate setup Mount Oocyte in TEVC Chamber incubate->setup record_base Record Baseline IKs Current (Control Solution) setup->record_base apply_nat Perfuse with NAT Solution (e.g., 70 µM) record_base->apply_nat record_nat Record IKs Current with NAT apply_nat->record_nat analysis Data Analysis record_nat->analysis compare Compare V50 and Current Amplitude analysis->compare end End compare->end

Caption: Workflow for screening IKs activators using TEVC.
Protocol 2: Assessing Anti-Arrhythmic Efficacy in an Ex Vivo Ischemia-Reperfusion Model (Langendorff Heart)

This protocol describes a method to test the hypothesis that NAT can reduce the incidence of ventricular arrhythmias during ischemia and reperfusion in an isolated heart model.

1. Animal and Heart Preparation:

  • Anesthetize a male Sprague-Dawley rat (300-350g) and administer heparin (500 IU/kg).

  • Perform a thoracotomy, rapidly excise the heart, and immediately arrest it in ice-cold Krebs-Henseleit buffer.

  • Mount the heart on a Langendorff apparatus via aortic cannulation for retrograde perfusion.

2. Perfusion and Solutions:

  • Krebs-Henseleit Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose. Bubble with 95% O2 / 5% CO2 and maintain at 37°C.

  • NAT Treatment: Prepare buffer containing NAT at a final concentration (e.g., 10-70 µM).

  • Maintain constant perfusion pressure (e.g., 70-80 mmHg).

3. Experimental Procedure:

  • Stabilization (20 min): Perfuse the heart with standard Krebs-Henseleit buffer to allow hemodynamic parameters to stabilize.

  • Pre-treatment (15 min):

    • Control Group: Continue perfusion with standard buffer.

    • NAT Group: Switch perfusion to buffer containing NAT.

  • Global Ischemia (30 min): Stop the perfusion completely to induce global no-flow ischemia.

  • Reperfusion (30-60 min): Restore perfusion.

    • Control Group: Reperfuse with standard buffer.

    • NAT Group: Reperfuse with NAT-containing buffer.

4. Data Acquisition and Analysis:

  • Hemodynamics: Continuously record Left Ventricular Developed Pressure (LVDP) and heart rate using a balloon catheter inserted into the left ventricle.

  • ECG: Record a surface electrocardiogram to monitor rhythm.

  • Arrhythmia Scoring: During the reperfusion phase, quantify the incidence and duration of:

    • Ventricular Tachycardia (VT): A run of ≥4 consecutive premature ventricular complexes.

    • Ventricular Fibrillation (VF): A signal for which individual QRS complexes can no longer be distinguished.

  • Compare the arrhythmia scores between the control and NAT-treated groups.

Experimental Workflow: Langendorff I/R Model

Langendorff_Workflow start Start excise Excise Rat Heart start->excise mount Mount on Langendorff Apparatus excise->mount stabilize Stabilization Period (20 min, Krebs Buffer) mount->stabilize treatment Pre-treatment Period (15 min) stabilize->treatment control_treat Control Group (Krebs Buffer) treatment->control_treat Control nat_treat NAT Group (Krebs + NAT) treatment->nat_treat NAT ischemia Global Ischemia (30 min, No Flow) control_treat->ischemia nat_treat->ischemia reperfusion Reperfusion Period (30 min) ischemia->reperfusion control_reperf Control Group (Krebs Buffer) reperfusion->control_reperf Control nat_reperf NAT Group (Krebs + NAT) reperfusion->nat_reperf NAT analysis Arrhythmia Scoring & Analysis (Incidence/Duration of VT/VF) control_reperf->analysis nat_reperf->analysis end End analysis->end

Caption: Workflow for assessing NAT in a Langendorff I/R model.

References

Troubleshooting & Optimization

Technical Support Center: N-Arachidonoyl Taurine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of N-Arachidonoyl Taurine (B1682933) (NAT).

Troubleshooting Guides

This section addresses common issues encountered during NAT analysis, offering step-by-step solutions to mitigate matrix effects and ensure data quality.

Issue 1: Poor Peak Shape, Low Signal Intensity, or High Variability in Results

Question: My N-Arachidonoyl Taurine peak is broad, tailing, or shows inconsistent signal intensity between injections. What are the likely causes and how can I fix this?

Answer:

Poor peak shape and inconsistent signal intensity are classic indicators of matrix effects, primarily caused by co-eluting phospholipids (B1166683) from the biological matrix that suppress the ionization of NAT.[1][2][3]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Sample Preparation Optimization cluster_3 Chromatographic Adjustments cluster_4 Resolution start Poor Peak Shape / Low Signal Intensity check_is Verify Internal Standard Performance (N-Arachidonoyl Taurine-d4) start->check_is check_lc Check LC System Suitability (Peak Shape, Retention Time) start->check_lc ppt Protein Precipitation (PPT) check_is->ppt If IS also affected check_lc->ppt If system is OK lle Liquid-Liquid Extraction (LLE) ppt->lle If suppression persists gradient Optimize LC Gradient ppt->gradient spe Solid-Phase Extraction (SPE) lle->spe For cleaner extract lle->gradient plr Phospholipid Removal Plates spe->plr For targeted PL removal spe->gradient plr->gradient plr->gradient end Improved Signal & Reproducibility plr->end If successful column Evaluate Different Column Chemistries gradient->column column->end

Caption: Troubleshooting workflow for matrix effects in NAT analysis.

Recommended Actions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as this compound.[4] This standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[5]

  • Optimize Sample Preparation: The goal is to remove interfering matrix components, especially phospholipids, before analysis.[6][7]

    • Protein Precipitation (PPT): A quick but often insufficient method that removes proteins but leaves phospholipids in the extract.[7]

    • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT.[7]

    • Solid-Phase Extraction (SPE): Provides high recovery and cleaner extracts compared to LLE and PPT.[7][8]

    • Phospholipid Removal Plates/Cartridges: These are highly effective at selectively removing phospholipids and can significantly reduce matrix effects.[9]

  • Refine Chromatographic Separation: Modifying the LC method can help separate NAT from co-eluting interferences.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between NAT and the region where phospholipids typically elute.[10]

    • Column Chemistry: Consider using a different column chemistry (e.g., C8 instead of C18) that may provide a different selectivity for phospholipids.

Issue 2: Inconsistent Analyte Recovery During Sample Preparation

Question: My recovery of N-Arachidonoyl Taurine is low and variable. How can I improve this?

Answer:

Low and inconsistent recovery is often related to the sample preparation method. The choice of extraction solvent and technique is critical for efficiently extracting NAT while minimizing loss.

Recommended Actions:

  • Evaluate Different Extraction Solvents: For LLE, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) can be effective. For SPE, ensure the wash and elution solvents are optimized for NAT.

  • Consider a Phospholipid Removal Product: Many modern sample preparation products are designed to remove phospholipids with high analyte recovery. Below is a comparison of different methods.

Data Presentation: Comparison of Sample Preparation Techniques for Phospholipid Removal and Analyte Recovery

Sample Preparation MethodTypical Phospholipid Removal EfficiencyTypical Analyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Low>90% (but variable)Fast, simple, inexpensive.[7]High levels of phospholipids remain, leading to significant matrix effects.[9]
Liquid-Liquid Extraction (LLE) Moderate80-95%Better selectivity than PPT.[7]Can be labor-intensive and may have emulsion issues.
Solid-Phase Extraction (SPE) High85-100%High recovery and clean extracts.[8]Can be more time-consuming and requires method development.[7]
Phospholipid Removal Plates >99%[11]>90%[12]Excellent phospholipid removal, high throughput.[9][12]Higher cost per sample compared to PPT.

Note: Efficiency and recovery can be analyte and matrix-dependent. The values presented are typical ranges found in the literature.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[5] In the analysis of N-Arachidonoyl Taurine from biological samples like plasma or tissue homogenates, phospholipids are a major cause of matrix effects.[9]

Q2: Why are phospholipids a problem in the analysis of N-Arachidonoyl Taurine?

A2: Phospholipids are abundant in biological membranes and have a similar hydrophobicity to NAT, causing them to co-extract and co-elute during reversed-phase chromatography. In the electrospray ionization (ESI) source of the mass spectrometer, these high-concentration phospholipids compete with NAT for ionization, typically leading to suppression of the NAT signal.[1][9]

Q3: What is the best internal standard for N-Arachidonoyl Taurine analysis?

A3: A stable isotope-labeled version of the analyte is the ideal internal standard. For N-Arachidonoyl Taurine, This compound is commercially available and recommended.[4] It has nearly identical chemical and physical properties to the unlabeled analyte, ensuring it is affected by the matrix in the same way.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can reduce the concentration of interfering matrix components and is a simple first step.[5] However, this also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially for low-abundance lipids like NAT. This approach is only feasible if the analyte concentration remains well above the instrument's limit of detection.

Q5: What are the typical MS/MS transitions for N-Arachidonoyl Taurine?

A5: For quantitative analysis of N-acyl taurines using UPLC-ESI-QqQ, diagnostic MRM ion transitions for product ions at m/z 80 and m/z 107 are commonly used.[13] The precursor ion would be the [M-H]⁻ ion of N-Arachidonoyl Taurine in negative ion mode.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.

  • Sample Homogenization: Homogenize tissue samples in a suitable solvent (e.g., methanol (B129727) or acetonitrile) containing the internal standard (this compound). For plasma or serum, precipitate proteins with a cold organic solvent (e.g., acetonitrile) containing the internal standard. Centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by equilibration with water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

  • Elution: Elute N-Arachidonoyl Taurine and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of N-Acyl Taurines

This method is based on a validated procedure for the analysis of N-acyl taurines.[13]

  • LC System: UPLC system

  • Column: A reversed-phase C18 column (e.g., BEH C18) is suitable.

  • Mobile Phase A: Water with an additive such as 0.1% formic acid or 10 mM ammonium (B1175870) acetate.[14][15]

  • Mobile Phase B: Acetonitrile/Methanol mixture with the same additive.

  • Gradient: A gradient elution starting with a lower percentage of organic phase and ramping up to a high percentage is used to separate the lipids.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for N-Arachidonoyl Taurine and this compound.

Signaling Pathway

N-Arachidonoyl Taurine is an endogenous lipid that has been shown to be an activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in various physiological processes.[11][16]

G cluster_0 Cellular Environment cluster_1 Plasma Membrane cluster_2 Intracellular Signaling NAT N-Arachidonoyl Taurine (Extracellular) TRPV1 TRPV1 Channel NAT->TRPV1 Binds & Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Channel Opening signaling Downstream Signaling Cascades Ca_influx->signaling response Cellular Response (e.g., Neurotransmission, Insulin Secretion) signaling->response

References

Potential for deuterium exchange in N-Arachidonoyl Taurine-d4 under specific conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential for deuterium (B1214612) exchange in N-Arachidonoyl Taurine-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

This compound is a deuterated analog of N-Arachidonoyl Taurine (B1682933), an endogenous lipid mediator. The "-d4" designation typically indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. In commercially available standards, these labels are most commonly found on the ethylamine (B1201723) moiety of the taurine portion of the molecule, as this is a common and synthetically accessible position for labeling. The stability of these labels is crucial for their use as internal standards in quantitative mass spectrometry.

Q2: What is deuterium exchange, and why is it a concern for my experiments?

Deuterium exchange is a chemical process in which a deuterium atom in a molecule is swapped for a hydrogen atom from the surrounding solvent (e.g., water, methanol). This can be catalyzed by acidic or basic conditions, elevated temperatures, or enzymatic activity. For researchers using this compound as an internal standard, deuterium exchange can lead to a shift in the mass-to-charge ratio (m/z) of the molecule, resulting in inaccurate quantification of the endogenous, non-deuterated analyte.

Q3: Under what specific conditions is deuterium exchange in this compound most likely to occur?

Deuterium exchange is most likely to occur under the following conditions:

  • High or Low pH: Both strongly acidic and strongly basic conditions can catalyze the exchange of deuterons for protons.

  • Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can serve as a source of hydrogen atoms.

  • Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the exchange reaction to occur.

  • Long-term Storage in Protic Solvents: Storing the deuterated standard in protic solvents for extended periods can lead to a gradual loss of the deuterium labels.

Troubleshooting Guide

Issue: I am observing a peak in my mass spectrometry data that corresponds to a loss of one or more deuterium atoms from my this compound internal standard.

This is a common indication that deuterium exchange is occurring. The following steps can help you troubleshoot and mitigate this issue:

1. Sample Preparation and Handling:

  • Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, dichloromethane) for sample reconstitution and storage. If protic solvents are necessary, use them for the shortest time possible and at low temperatures.

  • pH Control: Ensure that the pH of your sample and mobile phase is as close to neutral as possible. Avoid strongly acidic or basic conditions.

  • Temperature Control: Keep samples cold (on ice or at 4°C) during preparation and analysis. Avoid repeated freeze-thaw cycles.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method:

  • Mobile Phase: If using a water-containing mobile phase, consider using D₂O (deuterium oxide) in place of H₂O to minimize back-exchange.

  • Run Time: Optimize your chromatography to have the shortest possible run time to reduce the amount of time the analyte spends in the mobile phase.

3. Data Analysis:

  • Mass Isotopologue Distribution: Carefully analyze the mass isotopologue distribution of your internal standard peak. The presence of M-1, M-2, etc. peaks (where M is the mass of the fully deuterated standard) can indicate the extent of deuterium exchange.

Quantitative Data on Deuterium Exchange

The following table summarizes hypothetical data on the percentage of deuterium exchange observed for this compound under various conditions. This data is for illustrative purposes to highlight the impact of different factors on the stability of the deuterated standard.

ConditionTemperature (°C)Solvent SystemDuration (hours)Observed Deuterium Exchange (%)
A 4Acetonitrile24< 0.1
B 25Acetonitrile240.5
C 4Methanol:Water (1:1)242.1
D 25Methanol:Water (1:1)248.5
E 250.1% Formic Acid in Water45.3
F 250.1% Ammonium Hydroxide in Water47.9

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis to Minimize Deuterium Exchange

  • Standard Preparation: Prepare a stock solution of this compound in a non-polar, aprotic solvent such as methyl acetate (B1210297) or dichloromethane.

  • Sample Extraction: Perform liquid-liquid extraction of the analyte from the biological matrix using a solvent system that is compatible with your downstream analysis and minimizes the use of protic solvents. A common choice is the Folch method (chloroform:methanol, 2:1).

  • Solvent Evaporation: After extraction, evaporate the organic solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a minimal volume of a solvent that is compatible with your LC mobile phase, preferably a high percentage of aprotic solvent (e.g., 90% acetonitrile).

  • Analysis: Immediately analyze the sample by LC-MS. If samples need to be stored in the autosampler, ensure it is kept at a low temperature (e.g., 4°C).

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion GPCR GPCR Signaling_Cascade Downstream Signaling GPCR->Signaling_Cascade NAT_d4 This compound NAT_d4->TRPV1 Agonist NAT_d4->GPCR Ligand Biological_Response Biological Response Ca_ion->Biological_Response Signaling_Cascade->Biological_Response

Caption: Signaling pathway of N-Arachidonoyl Taurine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Homogenization 1. Sample Homogenization Spiking 2. Spiking with NAT-d4 Homogenization->Spiking Extraction 3. Liquid-Liquid Extraction Spiking->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation 6. LC Separation Reconstitution->LC_Separation Exchange_Risk1 Potential D/H Exchange Reconstitution->Exchange_Risk1 MS_Detection 7. MS Detection LC_Separation->MS_Detection Exchange_Risk2 Potential D/H Exchange LC_Separation->Exchange_Risk2 Integration 8. Peak Integration MS_Detection->Integration Quantification 9. Quantification Integration->Quantification

Caption: Experimental workflow for NAT-d4 analysis.

Technical Support Center: Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in mass spectrometry.

Frequently Asked questions (FAQs)

Q1: What are the primary limitations of using deuterated internal standards in quantitative mass spectrometry?

A1: While widely used, deuterated internal standards have several inherent limitations that can affect analytical accuracy. The most common issues include:

  • Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms can exchange with protons from the sample matrix or solvents, particularly if the labels are in chemically labile positions (e.g., on heteroatoms like -OH or -NH). This can lead to a loss of the isotopic label, causing an underestimation of the internal standard and overestimation of the analyte.[1][2]

  • Deuterium Isotope Effect: The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, leading to a chromatographic shift where the deuterated standard does not perfectly co-elute with the native analyte.[3][4] This can result in the analyte and internal standard experiencing different degrees of matrix effects.[4][5]

  • Purity Issues: The deuterated standard may contain impurities, most notably the unlabeled analyte. This can lead to a high background signal and inaccurate quantification, especially at the lower limit of quantification (LLOQ).[6]

  • Altered Fragmentation Patterns: The presence of deuterium can sometimes change the fragmentation pattern of a molecule in the mass spectrometer, which can be a limitation if the chosen MRM transition for the internal standard is not analogous to the analyte's.[3]

Q2: How can I determine if my deuterated internal standard is undergoing isotopic exchange?

A2: You can perform an incubation study. Spike the deuterated standard into a blank matrix and analyze it over time under the same conditions as your sample preparation. A significant decrease in the internal standard signal and/or an increase in the unlabeled analyte signal indicates that isotopic exchange is occurring.[7][8]

Q3: What causes a chromatographic shift between my analyte and its deuterated internal standard?

A3: This is due to the deuterium isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase, often resulting in the deuterated compound eluting slightly earlier than the unlabeled analyte in reverse-phase chromatography.[4][9]

Q4: My deuterated standard is certified to be of high purity. Can I still have issues?

A4: Yes. Even high-purity standards can be problematic if not handled or stored correctly. For instance, improper storage in protic solvents or at inappropriate pH levels can lead to isotopic exchange over time, compromising the standard's integrity.[10] Always review the Certificate of Analysis (CoA) for both chemical and isotopic purity and perform your own purity checks if you suspect an issue.[7]

Q5: When should I consider using a ¹³C or ¹⁵N-labeled internal standard instead of a deuterated one?

A5: Carbon-13 or Nitrogen-15 labeled standards are generally more stable and not prone to isotopic exchange.[7][11] They are a better choice when dealing with compounds that have labile protons, when your method involves harsh pH or high-temperature conditions, or when the highest level of accuracy is required.[10][12]

Troubleshooting Guides

Guide 1: Inaccurate or Inconsistent Quantitative Results

This guide addresses common causes of inaccurate quantification when using deuterated internal standards.

  • Problem: Your calibration curve is non-linear, or your QC samples are failing.

  • Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Differential Matrix Effects 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. A visible separation in their retention times is a strong indicator of a problem.[3] 2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or temperature to achieve co-elution.[6] 3. Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the degree of ion suppression or enhancement for both the analyte and the internal standard individually.[1][3]
Isotopic Exchange 1. Check Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule (e.g., on a carbon atom not adjacent to a heteroatom).[6][10] 2. Perform a Stability Study: Incubate the deuterated standard in a blank matrix under your experimental conditions and monitor for the appearance of the unlabeled analyte.[7]
Purity of Internal Standard 1. Review Certificate of Analysis (CoA): Check the reported isotopic and chemical purity. Isotopic enrichment should ideally be ≥98%.[13][14] 2. Assess IS Contribution: Analyze a sample containing only the internal standard to check for the presence of the unlabeled analyte. The response for the unlabeled analyte should be less than 20% of the LLOQ response.[6]
Guide 2: Poor or Unstable Internal Standard Signal

This guide helps troubleshoot issues related to the internal standard's signal intensity.

  • Problem: The signal for your deuterated internal standard is weak, absent, or highly variable between samples.

  • Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Incorrect Concentration/Degradation 1. Verify Working Solution Concentration: Re-prepare the internal standard working solution. 2. Check Storage Conditions: Ensure the standard has been stored correctly to prevent degradation. Prepare a fresh stock solution if necessary.
Inefficient Ionization 1. Optimize Source Parameters: Adjust ionization source parameters (e.g., spray voltage, gas flows, temperature) to ensure optimal ionization for the standard. 2. Check for Ion Suppression: A consistently low signal might indicate severe ion suppression. Inject the standard in a clean solvent versus the sample matrix to assess the degree of suppression.
Instrument Not Tuned/Calibrated 1. Perform Instrument Maintenance: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[15]
Increasing Ion Suppression During Run 1. Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover of late-eluting matrix components.[3] 2. Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[3]

Quantitative Data Summaries

Table 1: Impact of Deuterium Isotope Effect on Chromatographic Retention Time

The following table summarizes hypothetical data illustrating the typical retention time shift observed due to the deuterium isotope effect in reversed-phase chromatography.

Compound Analyte Retention Time (min) Deuterated IS (d_n_) Retention Time (min) Retention Time Shift (Δt_R_, min) Chromatographic System
Testosterone5.28Testosterone-d3: 5.25-0.03C18, Acetonitrile/Water Gradient
Morphine3.12Morphine-d6: 3.09-0.03C18, Methanol/Ammonium Formate Gradient
Atorvastatin7.45Atorvastatin-d5: 7.41-0.04Phenyl-Hexyl, Acetonitrile/Formic Acid Gradient
Metformin2.54Metformin-d6: 2.52-0.02HILIC, Acetonitrile/Ammonium Acetate Gradient

Note: The deuterated standard typically elutes slightly earlier than the unlabeled analyte. The magnitude of the shift can be influenced by the number and position of deuterium atoms, as well as the chromatographic conditions.[4][16]

Table 2: Quantifying Differential Matrix Effects

This table presents example data from a matrix effect experiment, highlighting how differential effects between an analyte and its deuterated internal standard can occur. The Matrix Effect (%) is calculated as: (Peak Area in Post-Spike Sample / Peak Area in Neat Solution) * 100.

Sample Lot Analyte Matrix Effect (%) Deuterated IS Matrix Effect (%) Difference (%) Interpretation
Plasma Lot A72% (Suppression)85% (Suppression)13%IS under-corrects for suppression
Plasma Lot B65% (Suppression)91% (Suppression)26%IS significantly under-corrects for suppression[5]
Urine Lot C115% (Enhancement)102% (Enhancement)13%IS under-corrects for enhancement
Plasma Lot D88% (Suppression)89% (Suppression)1%Good compensation for matrix effects

Note: A difference in matrix effects of over 15-20% can lead to significant quantification errors. Studies have shown that these differences can be 26% or more.[5]

Table 3: Stability of Deuterated Internal Standards Under Various Conditions

This table summarizes hypothetical data from an incubation study to assess the stability of a deuterated standard prone to isotopic exchange.

Condition Incubation Time (hours) Temperature (°C) pH % Decrease in IS Signal Analyte Peak Detected in IS Channel?
Matrix24257.418%Yes
Reconstitution Solvent24258.535%Yes
Matrix2447.43%No
Reconstitution Solvent2445.0<2%No

Interpretation: The data indicates that the internal standard is unstable at room temperature, especially in a slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.[7][17][18]

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability (Back-Exchange)

Objective: To determine if the deuterated internal standard is stable under the experimental conditions of sample preparation and analysis.

Materials:

  • Deuterated internal standard (IS) stock solution.

  • Blank biological matrix (e.g., plasma, urine) from a source known to be free of the analyte.

  • Solvents used in sample preparation and mobile phase.

  • LC-MS/MS system.

Methodology:

  • Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol. These serve as the baseline.

  • Prepare Incubated Samples:

    • Matrix Stability: Spike the IS into the blank matrix and incubate under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.

    • Solvent Stability: Spike the IS into your sample reconstitution solvent and incubate under similar conditions.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the MRM transitions for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) in the IS signal suggests degradation or exchange.[7]

    • Monitor the signal for the unlabeled analyte in the incubated samples. A significant increase in this signal over time indicates deuterium exchange.[7]

Protocol 2: Evaluation of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix.

Materials:

  • Analyte and deuterated IS stock solutions.

  • Blank biological matrix from at least six different sources.

  • Clean solvent (e.g., mobile phase or reconstitution solvent).

  • LC-MS/MS system.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS into the clean solvent at a known concentration (e.g., corresponding to a low and high QC level).

    • Set B (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure. Spike the analyte and IS into the final extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure. (This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect (ME):

    • Calculate the ME for both the analyte and the IS for each matrix lot using the following formula: ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

  • Evaluate Differential Matrix Effects: Compare the ME (%) values for the analyte and the deuterated IS. A significant difference indicates that the IS is not adequately compensating for matrix effects.

Visualizations (Graphviz DOT Language)

Troubleshooting_Workflow cluster_start Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inaccurate or Inconsistent Quantitative Results check_chrom Step 1: Verify Co-elution (Analyte vs. IS) start->check_chrom Start Here check_stability Step 2: Assess IS Stability (Isotopic Exchange) check_chrom->check_stability sol_chrom Optimize Chromatography (Gradient, Column, Temp) check_chrom->sol_chrom No Co-elution check_purity Step 3: Check IS Purity (Unlabeled Analyte) check_stability->check_purity sol_stability Modify Sample Conditions (pH, Temp) Select IS with Stable Labels check_stability->sol_stability Exchange Observed check_matrix Step 4: Evaluate Differential Matrix Effects check_purity->check_matrix sol_purity Source High Purity IS (>98% Isotopic Purity) check_purity->sol_purity Impurity Detected sol_matrix Improve Sample Cleanup Use ¹³C-labeled IS check_matrix->sol_matrix Differential Effects >15%

Caption: Troubleshooting workflow for inaccurate quantitative results.

Isotopic_Exchange_Logic cluster_cause Causal Factors cluster_effect Observed Effects cluster_result Analytical Impact label_pos Labile Deuterium Position (-OH, -NH, α-carbonyl) is_loss Decrease in Deuterated IS Signal label_pos->is_loss high_ph Basic Conditions (pH > 8) high_ph->is_loss high_temp Elevated Temperature (e.g., > 25°C) high_temp->is_loss protic_solvent Protic Solvents (Water, Methanol) protic_solvent->is_loss analyte_gain Increase in Unlabeled Analyte Signal is_loss->analyte_gain causes back-exchange to result Inaccurate Quantification (Overestimation of Analyte) is_loss->result analyte_gain->result

Caption: Logical relationships in isotopic exchange.

References

Addressing poor recovery of N-Arachidonoyl Taurine-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the poor recovery of N-Arachidonoyl Taurine-d4 during sample extraction.

Troubleshooting Guide: Addressing Poor Recovery

Poor recovery of this compound is a common issue that can often be resolved by systematically evaluating and optimizing your extraction protocol. Use the following guide to diagnose and address potential problems.

Diagram: Troubleshooting Workflow for Poor this compound Recovery

cluster_0 cluster_1 Initial Checks cluster_2 Extraction Method Optimization cluster_3 Post-Extraction Steps cluster_4 start Start: Poor Recovery of This compound check_IS Verify Internal Standard (IS) Concentration & Purity start->check_IS check_pH Confirm Sample pH (Acidification is critical) start->check_pH extraction_type Liquid-Liquid (LLE) or Solid-Phase (SPE)? check_pH->extraction_type lle_optimization LLE: Optimize Solvent System (e.g., MTBE, Ethyl Acetate) extraction_type->lle_optimization LLE spe_optimization SPE: Check Sorbent Type (e.g., C18, Mixed-Mode) extraction_type->spe_optimization SPE solvent_vol Adjust Solvent:Sample Ratio (Increase solvent volume) lle_optimization->solvent_vol spe_optimization->solvent_vol mixing Ensure Thorough Mixing (Vortex/Shake adequately) solvent_vol->mixing evaporation Check Evaporation Step (Avoid analyte loss) mixing->evaporation reconstitution Optimize Reconstitution Solvent (Ensure analyte solubility) evaporation->reconstitution end_node Resolution: Improved Recovery reconstitution->end_node

Caption: Troubleshooting decision tree for poor this compound recovery.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound often low?

N-Arachidonoyl Taurine (B1682933) is an amphipathic molecule, meaning it has both polar (taurine head group) and non-polar (arachidonoyl tail) characteristics. This dual nature can make its extraction challenging. During liquid-liquid extraction (LLE), it may not efficiently partition into a single organic phase. In solid-phase extraction (SPE), it can exhibit mixed-mode interactions with the stationary phase, leading to incomplete elution.

Q2: What is the most critical factor for improving recovery during LLE?

Sample acidification is crucial. N-Arachidonoyl Taurine has a sulfonic acid group with a low pKa. Lowering the pH of the sample (typically to ~4.0) with an acid like formic acid ensures the taurine head group is protonated. This reduces its polarity, promoting its partition into the organic extraction solvent.

Q3: Which organic solvent is best for LLE of this compound?

While various solvents can be used, methyl-tert-butyl ether (MTBE) and ethyl acetate (B1210297) are commonly recommended. MTBE is often favored for its low density (forms the upper layer), which simplifies collection, and its reduced tendency to form emulsions compared to other solvents. A combination of solvents, such as ethyl acetate/hexane, can also be effective.

Q4: I am using SPE, but my recovery is still poor. What should I check?

For SPE, consider the following:

  • Sorbent Choice: A C18 (reverse-phase) sorbent is a common starting point. However, due to the polar taurine group, a mixed-mode cation exchange sorbent might offer better retention and cleaner extracts, especially for complex matrices.

  • Conditioning and Equilibration: Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with acidified water) to ensure proper interaction with the analyte.

  • Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. A common choice is methanol (B129727) or acetonitrile, sometimes with a modifier like a small amount of ammonia (B1221849) to enhance the elution of acidic compounds.

Q5: Could my internal standard be the source of the problem?

Yes. Ensure that your this compound internal standard (IS) is not degraded and is at the correct concentration. The IS should be added to the sample before any extraction steps to account for losses throughout the process. If the IS itself shows a poor signal, it points to a systematic issue with the extraction or analytical method rather than a sample-specific problem.

Quantitative Data Summary

The choice of extraction solvent significantly impacts recovery rates. The table below summarizes typical recovery data for N-Arachidonoyl Taurine using different LLE solvent systems.

Extraction Solvent SystemSample MatrixpHAverage Recovery (%)
Methyl-tert-butyl ether (MTBE)Brain Homogenate4.0~85%
Ethyl AcetatePlasma4.0~80%
Chloroform/Methanol (2:1, v/v)Cell Lysate7.4~65%
Hexane/Isopropanol (3:2, v/v)Plasma4.5~75%

Note: These are representative values. Actual recovery may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) from Plasma

This protocol is designed for the extraction of this compound from plasma samples.

cluster_0 cluster_1 Sample Preparation cluster_2 Extraction cluster_3 Supernatant Collection & Dry-Down cluster_4 Reconstitution cluster_5 start Start: Plasma Sample (100 µL) add_is 1. Add 10 µL of This compound IS start->add_is add_acid 2. Add 20 µL of 1M Formic Acid (to acidify to pH ~4.0) add_is->add_acid vortex1 3. Vortex for 30 seconds add_acid->vortex1 add_solvent 4. Add 1 mL of MTBE vortex1->add_solvent vortex2 5. Vortex vigorously for 2 minutes add_solvent->vortex2 centrifuge 6. Centrifuge at 3000 x g for 10 min at 4°C vortex2->centrifuge collect 7. Transfer upper organic layer to a new tube centrifuge->collect evaporate 8. Evaporate to dryness under a stream of nitrogen collect->evaporate reconstitute 9. Reconstitute in 100 µL of Methanol/Water (80:20, v/v) evaporate->reconstitute vortex3 10. Vortex and transfer to LC-MS vial reconstitute->vortex3 end_node Ready for LC-MS/MS Analysis vortex3->end_node

Caption: Workflow for LLE of this compound from plasma.

Methodology:

  • To 100 µL of plasma, add 10 µL of the this compound internal standard solution.

  • Acidify the sample by adding 20 µL of 1M formic acid.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of cold methyl-tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to facilitate phase separation.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 80:20 methanol/water) for LC-MS/MS analysis.

  • Vortex briefly and transfer the solution to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE) from Brain Homogenate

This protocol details an SPE method using a C18 cartridge.

cluster_0 cluster_1 Cartridge Conditioning cluster_2 Sample Loading cluster_3 Washing cluster_4 Elution cluster_5 Final Steps cluster_6 start Start: C18 SPE Cartridge condition 1. Condition with 1 mL Methanol start->condition equilibrate 2. Equilibrate with 1 mL Water (pH 4.0) condition->equilibrate load 3. Load acidified brain homogenate (pre-spiked with IS) equilibrate->load wash 4. Wash with 1 mL of 10% Methanol in Water (pH 4.0) load->wash dry 5. Dry cartridge under vacuum for 5 minutes wash->dry elute 6. Elute with 1 mL of Methanol dry->elute evaporate 7. Evaporate eluate to dryness elute->evaporate reconstitute 8. Reconstitute for LC-MS/MS evaporate->reconstitute end_node Ready for Analysis reconstitute->end_node

Caption: Workflow for SPE of this compound from brain homogenate.

Methodology:

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of acidified water (pH adjusted to 4.0 with formic acid) through it.

  • Loading: Load the pre-acidified brain homogenate sample (containing the this compound IS) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in acidified water (pH 4.0) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum for 5 minutes.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

Minimizing ion suppression when quantifying N-Arachidonoyl Taurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when quantifying N-Arachidonoyl Taurine (B1682933) (NAT), with a focus on minimizing ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the quantification of N-Arachidonoyl Taurine.

Q1: Why is my N-Arachidonoyl Taurine signal intensity low and variable in plasma samples?

A1: Low and inconsistent signal intensity for N-Arachidonoyl Taurine is often a result of ion suppression, a common matrix effect in LC-MS/MS analysis. Ion suppression occurs when co-eluting compounds from the biological matrix, such as phospholipids (B1166683), interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1]

Common Causes of Ion Suppression for N-Arachidonoyl Taurine:

  • Endogenous Matrix Components: Biological samples like plasma are complex matrices containing high concentrations of phospholipids, which are a primary cause of ion suppression in the analysis of lipids like NAT.[1]

  • Sample Preparation Method: Inadequate sample cleanup can lead to the co-extraction of interfering substances along with NAT. For instance, simple protein precipitation may not effectively remove phospholipids.[1]

  • Chromatographic Conditions: Poor chromatographic separation can result in the co-elution of NAT with matrix components, leading to ion suppression.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting low signal intensity for N-Arachidonoyl Taurine.

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Investigation Investigation cluster_Solutions Solutions cluster_Verification Verification Start Low/Variable NAT Signal Confirm_Suppression Confirm Ion Suppression (Post-Column Infusion) Start->Confirm_Suppression Is ion suppression the cause? Evaluate_Sample_Prep Evaluate Sample Preparation Confirm_Suppression->Evaluate_Sample_Prep Yes Assess_Chromatography Assess Chromatography Evaluate_Sample_Prep->Assess_Chromatography Optimize_Sample_Prep Optimize Sample Preparation - Phospholipid Removal - Solid Phase Extraction (SPE) Assess_Chromatography->Optimize_Sample_Prep Optimize_LC Optimize LC Method - Gradient Modification - Different Column Chemistry Optimize_Sample_Prep->Optimize_LC Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_IS Verify_Performance Verify Method Performance (QC Samples) Use_IS->Verify_Performance

Caption: A logical workflow for troubleshooting low signal intensity in N-Arachidonoyl Taurine quantification.

Q2: How can I confirm that ion suppression is affecting my N-Arachidonoyl Taurine measurement?

A2: A post-column infusion experiment is a definitive method to identify and pinpoint regions of ion suppression within your chromatographic run. This technique involves continuously infusing a standard solution of N-Arachidonoyl Taurine into the eluent from the analytical column before it enters the mass spectrometer. A blank matrix sample (e.g., plasma extract without NAT) is then injected. A dip in the otherwise stable baseline signal of NAT indicates the retention time at which matrix components are eluting and causing ion suppression.

Q3: What are the most effective sample preparation techniques to reduce ion suppression for N-Arachidonoyl Taurine?

A3: The primary goal of sample preparation is to remove interfering matrix components, particularly phospholipids, before LC-MS analysis. Here are some effective strategies:

  • Phospholipid Removal Plates: These specialized plates, such as HybridSPE®, utilize a zirconia-based sorbent that selectively retains phospholipids from the sample extract.[1][2] This method is highly effective at reducing phospholipid-induced ion suppression.

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than simple protein precipitation by selectively isolating N-Arachidonoyl Taurine from the sample matrix. A well-developed SPE method can significantly reduce matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate NAT from interfering substances based on their differential solubility in immiscible solvents.

Comparison of Sample Preparation Techniques for Phospholipid Removal:

Sample Preparation TechniquePhospholipid Removal EfficiencyThroughputMethod Development Complexity
Protein Precipitation LowHighLow
Liquid-Liquid Extraction (LLE) ModerateModerateModerate
Solid-Phase Extraction (SPE) HighModerateHigh
Phospholipid Removal Plates Very HighHighLow

Q4: Can optimizing my liquid chromatography method help minimize ion suppression?

A4: Yes, chromatographic optimization is a powerful tool to mitigate ion suppression. The goal is to separate N-Arachidonoyl Taurine from the co-eluting matrix components that cause suppression.

  • Modify the Gradient: Adjusting the mobile phase gradient can improve the resolution between NAT and interfering compounds.

  • Change the Column Chemistry: If you are using a standard C18 column, switching to a column with a different stationary phase (e.g., a biphenyl (B1667301) or phenyl-hexyl phase) can alter the elution profile of interfering phospholipids.

Q5: How does a stable isotope-labeled internal standard (SIL-IS) help in quantifying N-Arachidonoyl Taurine?

A5: Using a stable isotope-labeled internal standard, such as N-Arachidonoyl Taurine-d4, is a highly effective strategy to compensate for ion suppression.[3] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of significant matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for quantifying N-Arachidonoyl Taurine?

A1: For the quantification of N-Arachidonoyl Taurine (NAT) and its deuterated internal standard (NAT-d4) by UPLC-MS/MS, the following multiple reaction monitoring (MRM) transitions are commonly used.[3]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Arachidonoyl Taurine (NAT) 412.3107.1
412.380.1
This compound (NAT-d4) 416.3107.1
416.380.1

Q2: What is the signaling pathway of N-Arachidonoyl Taurine?

A2: N-Arachidonoyl Taurine is known to be an endogenous activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV4 channels.[4][5] Activation of these channels leads to an influx of calcium ions (Ca²⁺), which can trigger various downstream cellular responses, including the modulation of synaptic transmission and the secretion of insulin.[4][6][7]

NAT_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 Activates TRPV4 TRPV4 Channel NAT->TRPV4 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Mediates TRPV4->Ca_Influx Mediates Cellular_Response Downstream Cellular Responses (e.g., Insulin Secretion, Synaptic Modulation) Ca_Influx->Cellular_Response Triggers

Caption: Signaling pathway of N-Arachidonoyl Taurine via TRPV1 and TRPV4 activation.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for N-Arachidonoyl Taurine Analysis using Phospholipid Removal Plates

This protocol describes a robust method for extracting N-Arachidonoyl Taurine from plasma while effectively removing phospholipids to minimize ion suppression.

Materials:

  • Plasma samples

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Phospholipid removal 96-well plate (e.g., HybridSPE®)

  • Vortex mixer

  • Centrifuge

  • 96-well collection plate

  • Plate sealer

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of plasma into each well of a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels) to each plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each well.

  • Vortexing: Seal the plate and vortex for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phospholipid Removal: Place the 96-well phospholipid removal plate on top of a 96-well collection plate. Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.

  • Elution: Apply a vacuum or positive pressure to the phospholipid removal plate to elute the sample into the collection plate. Follow the manufacturer's instructions for the specific plate used.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: UPLC-MS/MS Parameters for N-Arachidonoyl Taurine Quantification

This protocol provides a starting point for the UPLC-MS/MS analysis of N-Arachidonoyl Taurine.

UPLC System:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

MS/MS System:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: Refer to the FAQ section for specific transitions for NAT and its internal standard. Dwell times should be optimized for the number of co-eluting analytes.

References

How to handle solubility issues with N-Arachidonoyl Taurine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Arachidonoyl Taurine (B1682933) (NAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the solubility challenges associated with this compound in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research.

Frequently Asked Questions (FAQs)

Q1: What is N-Arachidonoyl Taurine (NAT) and why is its solubility a concern?

N-Arachidonoyl Taurine is an endogenous N-acyl amide lipid, structurally related to the endocannabinoid anandamide. It is recognized as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and TRPV4 ion channels.[1][2] Its amphipathic nature, with a long hydrophobic arachidonoyl tail and a hydrophilic taurine headgroup, results in limited solubility in aqueous buffers, which can pose significant challenges for its use in various experimental settings.

Q2: What is the typical solubility of NAT in common laboratory solvents and buffers?

NAT exhibits good solubility in organic solvents but is sparingly soluble in aqueous solutions. The approximate solubilities are summarized in the table below.[1][3]

Q3: How is NAT typically supplied?

NAT is commonly supplied as a solution in an organic solvent, such as ethanol (B145695), at a specific concentration (e.g., 5 mg/ml).[3]

Q4: What is the recommended method for preparing an aqueous solution of NAT?

The most straightforward method is to dilute a stock solution of NAT in an organic solvent (like DMSO or ethanol) into the desired aqueous buffer.[3] It is crucial to add the stock solution to the buffer while vortexing to facilitate dispersion and minimize precipitation.

Q5: For how long can I store aqueous solutions of NAT?

It is not recommended to store aqueous solutions of NAT for more than one day due to its limited stability and potential for precipitation.[3] Fresh preparations are always advised for optimal experimental outcomes.

Troubleshooting Guide: Handling Solubility Issues

This guide addresses common problems encountered when working with NAT in aqueous environments.

Issue 1: Precipitation is observed when diluting the NAT stock solution into my aqueous buffer.

  • Possible Cause: The concentration of NAT in the final aqueous solution exceeds its solubility limit.

  • Solution:

    • Reduce the Final Concentration: Attempt to work with a lower final concentration of NAT if your experimental design allows.

    • Increase the Organic Co-solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution can be slightly increased to aid solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.

    • Use a Solubilizing Agent: Consider incorporating a biocompatible surfactant or cyclodextrin (B1172386) into your buffer to enhance NAT solubility (see protocols below).

    • Sonication: Brief sonication of the solution after dilution can help to break down small precipitates and create a more uniform dispersion.

Issue 2: I observe a film or precipitate in my cell culture wells after adding NAT.

  • Possible Cause: NAT is precipitating out of the cell culture medium over time, potentially due to interactions with media components or temperature changes.

  • Solution:

    • Prepare Fresh Dilutions: Always prepare the NAT working solution immediately before adding it to the cells.

    • Optimize Serum Concentration: If using serum, be aware that lipids can interact with serum proteins. You may need to test different serum concentrations or use a serum-free medium if the protocol permits.

    • Incorporate a Carrier: The use of a carrier molecule like fatty-acid-free bovine serum albumin (BSA) can help maintain NAT in solution.

    • Consider Alternative Formulations: For long-term experiments, using a liposomal or cyclodextrin-based formulation of NAT can significantly improve its stability in culture media.

Issue 3: My experimental results are inconsistent or not reproducible.

  • Possible Cause: Inconsistent solubility or degradation of NAT can lead to variability in the effective concentration of the compound.

  • Solution:

    • Standardize Solution Preparation: Ensure that the protocol for preparing NAT solutions is strictly followed for every experiment. This includes using the same solvents, buffers, concentrations, and mixing procedures.

    • Protect from Oxidation: N-Arachidonoyl Taurine, being a polyunsaturated fatty acid derivative, is susceptible to oxidation. Store stock solutions under an inert gas (like argon or nitrogen) at -80°C.

    • Fresh Aqueous Solutions: As recommended, always use freshly prepared aqueous solutions for your experiments.

Quantitative Data Summary

The following table summarizes the known solubility of N-Arachidonoyl Taurine in various solvents.

Solvent/BufferApproximate Solubility (mg/mL)Approximate Solubility (mM)Reference
Dimethyl Sulfoxide (DMSO)2048.59[1][2][3]
Dimethylformamide (DMF)1024.3[1]
Ethanol5 (as supplied)12.15[3]
Phosphate Buffered Saline (PBS, pH 7.2)1.53.64[1][2][3]

Molecular Weight of N-Arachidonoyl Taurine: 411.6 g/mol

Experimental Protocols

Protocol 1: Standard Preparation of NAT Aqueous Working Solution

This protocol describes the basic method for preparing an aqueous solution of NAT from an organic stock.

  • Prepare a High-Concentration Stock Solution: If NAT is supplied in ethanol, you can use it directly. Alternatively, to change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen gas, and the residue can be dissolved in DMSO to prepare a stock solution (e.g., 20 mg/mL).[3]

  • Pre-warm the Aqueous Buffer: Warm your desired aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).

  • Dilution: While vigorously vortexing the aqueous buffer, slowly add the required volume of the NAT stock solution to achieve the final desired concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, brief sonication may help.

  • Immediate Use: Use the freshly prepared aqueous solution immediately.

Protocol 2: Solubilization of NAT using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method can enhance the aqueous solubility of NAT for in vitro experiments.

  • Prepare a HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to a final concentration of 1-10% (w/v). The optimal concentration may need to be determined empirically.

  • Prepare NAT Stock: Prepare a concentrated stock of NAT in ethanol or DMSO.

  • Complexation: While stirring the HP-β-CD solution, slowly add the NAT stock solution.

  • Incubation: Allow the mixture to incubate with stirring for at least 1 hour at room temperature to facilitate the formation of the inclusion complex.

  • Sterilization: If for cell culture use, sterilize the final solution by filtering through a 0.22 µm syringe filter.

Protocol 3: Preparation of NAT-Loaded Liposomes (Thin-Film Hydration Method)

This protocol provides a general framework for encapsulating the hydrophobic NAT into liposomes.

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) and NAT in an organic solvent like chloroform (B151607) or a chloroform:methanol mixture.

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding the desired aqueous buffer and agitating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids used. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Purification: Remove any unencapsulated NAT by methods such as dialysis or size exclusion chromatography.

Signaling Pathways and Experimental Workflows

NAT Metabolism and Signaling

N-Arachidonoyl Taurine levels are regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes NAT to arachidonic acid and taurine.[4] NAT is an agonist for the TRPV1 and TRPV4 ion channels, leading to an influx of calcium ions upon activation.[5][6][7]

NAT_Metabolism_Signaling NAT N-Arachidonoyl Taurine (NAT) FAAH FAAH NAT->FAAH Hydrolysis TRPV1 TRPV1/TRPV4 Channels NAT->TRPV1 Activation AA Arachidonic Acid FAAH->AA Taurine Taurine FAAH->Taurine Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream

Metabolism and signaling pathway of N-Arachidonoyl Taurine.

Experimental Workflow for NAT Solubilization

The following diagram outlines the decision-making process for preparing a NAT solution for an experiment.

NAT_Solubilization_Workflow start Start: Need to prepare NAT in aqueous buffer stock Prepare concentrated stock in DMSO or Ethanol start->stock dilute Dilute stock into aqueous buffer with vortexing stock->dilute check Check for precipitation dilute->check success Solution is clear: Proceed with experiment check->success No troubleshoot Precipitation observed: Troubleshoot check->troubleshoot Yes options Choose a method: - Lower concentration - Use co-solvent - Use solubilizing agent troubleshoot->options liposomes Advanced: Prepare liposomal formulation troubleshoot->liposomes options->dilute

Workflow for preparing N-Arachidonoyl Taurine solutions.

References

Validation & Comparative

A Head-to-Head Comparison: N-Arachidonoyl Taurine-d4 vs. C13-Labeled Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison between deuterium-labeled internal standards, such as N-Arachidonoyl Taurine-d4, and their Carbon-13 (C13)-labeled counterparts. By examining their performance based on experimental data and established principles, this document aims to equip researchers with the knowledge to select the most appropriate internal standard for their analytical needs.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, designed to mimic the behavior of the analyte of interest throughout the analytical process, thereby correcting for variations in sample preparation, chromatography, and mass spectrometric detection.[1] While both deuterium (B1214612) and C13-labeling strategies are employed, their inherent physicochemical properties lead to significant performance differences.

Performance Comparison: Deuterium vs. C13-Labeling

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass.[2] This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention time. However, the "isotope effect" associated with deuterium labeling can compromise this ideal. The slight difference in physicochemical properties between protium (B1232500) (¹H) and deuterium (²H) can cause the deuterated standard to elute slightly earlier than the unlabeled analyte in liquid chromatography.[3][4] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in a negligible chromatographic shift, ensuring near-perfect co-elution.[3][4]

This difference in co-elution is critical, as it can lead to differential matrix effects, where the analyte and internal standard experience different degrees of ion suppression or enhancement, ultimately compromising the accuracy of quantification.[2][5] Studies have shown that C13-labeled internal standards are better suited to correct for ion suppression effects, particularly with the high-resolution separation of ultra-high-performance liquid chromatography (UHPLC)-MS/MS.[6]

Another key consideration is isotopic stability. Deuterium atoms, particularly if located on exchangeable sites (-OH, -NH), can be prone to back-exchange with protons from the sample matrix or solvent.[5][7] This can compromise the integrity of the internal standard. C13 labels, integrated into the carbon backbone of the molecule, are not susceptible to such exchange, offering greater stability throughout the analytical workflow.[5][8]

The following table summarizes the key performance differences based on data from various studies:

Performance ParameterThis compound (Deuterium-Labeled)C13-Labeled N-Arachidonoyl TaurineKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the native analyte.[3][9]Typically co-elutes perfectly with the native analyte.[3][10]Superior co-elution of C13-IS provides more accurate compensation for matrix effects.[3]
Isotopic Stability Can be susceptible to back-exchange of deuterium with protons, depending on the label's position.[5][7]Highly stable with no risk of isotopic exchange.[5][8]C13-labeling ensures the integrity of the internal standard throughout the analytical process.[5]
Accuracy & Precision The chromatographic shift can lead to inaccuracies; one study showed a 40% error due to imperfect retention time matching.[2] In another study, the mean bias was 96.8% with a standard deviation of 8.6%.[11]Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[11]C13-IS generally leads to more reliable and defensible quantitative results.[2]
Potential for Isotopic Interference The natural abundance of deuterium is low, but in-source fragmentation and H-D exchange can complicate spectra.[5]The natural abundance of ¹³C is ~1.1%, which can be accounted for and presents a lower risk of interference from the unlabeled analyte's isotopic cluster.[5]C13-labeling generally provides a cleaner analytical signal with less potential for spectral overlap.[5]

Signaling Pathway of N-Arachidonoyl Taurine

N-Arachidonoyl Taurine is a biologically active lipid that functions as an endogenous signaling molecule. It is known to be an activator of the Transient Receptor Potential Vanilloid (TRPV) channels, specifically TRPV1 and TRPV4.[12][13] Activation of these channels leads to an influx of calcium ions (Ca²⁺), which in turn modulates various downstream cellular processes, including insulin (B600854) secretion from pancreatic β-cells.[12]

N-Arachidonoyl_Taurine_Signaling NAT N-Arachidonoyl Taurine TRPV1 TRPV1 NAT->TRPV1 activates TRPV4 TRPV4 NAT->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx TRPV4->Ca_influx Downstream Downstream Cellular Effects (e.g., Insulin Secretion) Ca_influx->Downstream

N-Arachidonoyl Taurine signaling pathway.

Experimental Protocols

The following is a generalized experimental protocol for the comparative validation of this compound and a C13-labeled internal standard for the quantification of N-Arachidonoyl Taurine in a biological matrix (e.g., plasma) using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (either this compound or C13-labeled N-Arachidonoyl Taurine) at a predetermined concentration.[4]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 30% to 95% B over 5 minutes) is used to elute the analyte and internal standard.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions:

      • N-Arachidonoyl Taurine: Monitor the precursor ion to a specific product ion transition.

      • This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

      • C13-Labeled N-Arachidonoyl Taurine: Monitor the corresponding mass-shifted precursor to product ion transition.

3. Data Analysis and Comparison

The concentration of N-Arachidonoyl Taurine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. The performance of each internal standard is evaluated based on the accuracy, precision, and linearity of the respective calibration curves.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (d4 or C13) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

References

A Comparative Guide to the Quantification of N-Arachidonoyl Taurine: UPLC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Arachidonoyl Taurine (B1682933) (NAT), an endogenous bioactive lipid, has garnered increasing interest for its role in various physiological processes, making its accurate quantification in biological matrices a critical aspect of research and drug development. This guide provides a comprehensive cross-validation of two prominent analytical techniques for NAT quantification: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method. We present a detailed comparison of their methodologies, performance characteristics, and experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the UPLC-MS/MS method and typical expected performance for a GC-MS method for N-Arachidonoyl Taurine analysis.

ParameterUPLC-MS/MS Method[1]Representative GC-MS Method
Instrumentation UPLC coupled to a Triple Quadrupole MSGas Chromatograph coupled to a Mass Spectrometer
Linearity (Range) 1 - 300 ng/mL (R² ≥ 0.9996)Typically in the low ng/mL to µg/mL range
Limit of Detection (LOD) 0.3 - 0.4 ng/mLExpected to be in the low ng/mL range
Limit of Quantification (LOQ) 1 ng/mLExpected to be in the low to mid ng/mL range
Precision (%RSD) Within acceptable range (Intra- and Inter-day)Generally <15% for intra- and inter-day precision
Accuracy (%Recovery) Within acceptable rangeTypically 85-115%
Internal Standard d4-N-Arachidonoyl TaurineDeuterated analog (e.g., d4-NAT) or a structurally similar compound
Derivatization Required? NoYes (typically esterification and/or silylation)

Experimental Workflows and Signaling Pathways

A general workflow for the quantification of N-Arachidonoyl Taurine from biological samples is depicted below. This process typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

NAT_Quantification_Workflow General Workflow for N-Arachidonoyl Taurine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample (e.g., tissue, plasma) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch method) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Derivatization Derivatization (for GC-MS) Purification->Derivatization If required Chromatography Chromatographic Separation (UPLC or GC) Purification->Chromatography Derivatization->Chromatography MassSpec Mass Spectrometry (MS/MS Detection) Chromatography->MassSpec Quantification Quantification (Internal Standard Calibration) MassSpec->Quantification DataAnalysis Data Analysis and Reporting Quantification->DataAnalysis

A generalized workflow for NAT quantification.

N-Arachidonoyl Taurine is part of a larger network of signaling lipids. Understanding its metabolic pathway is crucial for interpreting quantitative data.

NAT_Signaling_Pathway Simplified Metabolic Pathway of N-Arachidonoyl Taurine ArachidonicAcid Arachidonic Acid NAT N-Arachidonoyl Taurine (NAT) ArachidonicAcid->NAT Taurine Taurine Taurine->NAT FAAH FAAH (Fatty Acid Amide Hydrolase) NAT->FAAH Degradation DegradationProducts Degradation Products FAAH->DegradationProducts

Simplified metabolic pathway of NAT.

Detailed Experimental Protocols

UPLC-MS/MS Method for N-Arachidonoyl Taurine Quantification

This protocol is based on the validated method described by Cutignano et al. (2023).[1]

1. Sample Preparation

  • Tissue Homogenization: Tissues are homogenized in a suitable solvent, typically methanol (B129727) or a chloroform/methanol mixture, often containing an internal standard (e.g., d4-N-Arachidonoyl Taurine).

  • Lipid Extraction: A liquid-liquid extraction, such as the Folch method, is performed to isolate the lipid fraction containing NAT.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using SPE to remove interfering substances. The sample is loaded onto a C18 cartridge, washed, and then NAT is eluted with an organic solvent like methanol or ethyl acetate.

  • Sample Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) acetate, is typically used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions are used for the quantification of NAT and its internal standard. For NAT, precursor ion [M-H]⁻ and product ions are monitored.

3. Data Analysis

  • Quantification is performed by constructing a calibration curve using the peak area ratio of NAT to the internal standard versus the concentration of the standards.

Representative GC-MS Method for N-Arachidonoyl Taurine Quantification

1. Sample Preparation

  • Extraction: Similar to the UPLC-MS/MS method, lipid extraction is performed using a method like the Folch extraction.

  • Hydrolysis (Optional): To measure total arachidonic acid content, an alkaline hydrolysis step can be included to release arachidonic acid from its esterified forms.

2. Derivatization

  • Esterification: The sulfonic acid group of taurine and the carboxylic acid group of arachidonic acid are non-volatile and require derivatization. A common method is esterification, for example, using an alkyl chloroformate (e.g., propyl chloroformate) or by forming pentafluorobenzyl (PFB) esters.

  • Silylation: The amide nitrogen of NAT would also require derivatization to increase volatility and thermal stability. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.

3. GC-MS Analysis

  • Gas Chromatograph: A GC system equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column).

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the derivatized NAT from other sample components.

  • Mass Spectrometer: A mass spectrometer operating in either electron ionization (EI) or negative chemical ionization (NCI) mode. NCI can provide higher sensitivity for electrophilic derivatives like PFB esters.

  • Selected Ion Monitoring (SIM): For quantification, specific ions of the derivatized NAT and the internal standard are monitored.

4. Data Analysis

  • Quantification is achieved by creating a calibration curve based on the peak area ratios of the analyte to the internal standard.

Conclusion

Both UPLC-MS/MS and GC-MS are powerful techniques for the quantification of N-Arachidonoyl Taurine. The UPLC-MS/MS method offers high sensitivity and specificity without the need for derivatization, making it a more direct and potentially higher-throughput approach.[1] The GC-MS method, while requiring a more involved sample preparation with derivatization, can also provide excellent sensitivity and is a well-established technique for the analysis of fatty acids and other lipids. The choice between these methods will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the availability of instrumentation and expertise. For routine and high-throughput analysis of intact NAT, the UPLC-MS/MS method appears to be the more advantageous choice.

References

The Gold Standard for N-Arachidonoyl Taurine Quantification: A Comparative Guide to Isotopic Effects of NAT-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the bioactive lipid N-Arachidonoyl Taurine (B1682933) (NAT), the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides an objective comparison of N-Arachidonoyl Taurine-d4 (NAT-d4) with other alternatives, supported by experimental data, to underscore the isotopic advantages in mass spectrometry-based quantification.

N-Arachidonoyl Taurine (NAT) is an endogenous lipid mediator involved in various physiological processes, including the activation of Transient Receptor Potential (TRP) channels.[1] Accurate quantification of NAT in biological matrices is crucial for understanding its roles in health and disease. The gold standard for such quantification is isotope dilution mass spectrometry, which relies on a stable isotope-labeled internal standard that closely mimics the analyte's behavior. NAT-d4, a deuterated analog of NAT, is widely used for this purpose.

Performance Comparison: The Superiority of Deuterated Internal Standards

The use of a stable isotope-labeled internal standard, such as NAT-d4, is the preferred method in quantitative bioanalysis due to its ability to compensate for variations during sample preparation and analysis.[2] Deuterated standards are chemically identical to the analyte, with the only difference being the presence of heavier deuterium (B1214612) atoms in place of hydrogen. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization.[2]

Key Advantages of this compound:
  • Correction for Matrix Effects: NAT-d4 co-elutes with NAT, experiencing the same ion suppression or enhancement from the biological matrix, thus providing accurate correction.

  • Compensation for Analyte Loss: Any loss of NAT during sample preparation will be mirrored by a proportional loss of NAT-d4, maintaining an accurate analyte-to-internal standard ratio.

  • Improved Precision and Accuracy: The use of a deuterated internal standard leads to higher precision and accuracy in quantitative results, which is critical for reliable biomedical research and drug development.

Quantitative Data for NAT-d4 in UPLC-MS/MS Analysis

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of N-acyl taurines, including NAT, utilized NAT-d4 as the internal standard. The method demonstrated excellent performance characteristics, as summarized in the tables below.

Table 1: Linearity of N-Acyl Taurine Quantification using NAT-d4
N-Acyl TaurineCalibration Range (ng/mL)Correlation Coefficient (R²)
N-palmitoyl taurine (C16:0 NAT)1 - 300≥ 0.9996
N-oleoyl taurine (C18:1 NAT)1 - 300≥ 0.9996
N-arachidonoyl taurine (C20:4 NAT) 1 - 300 ≥ 0.9996
N-docosanoyl taurine (C22:0 NAT)1 - 300≥ 0.9996
N-nervonoyl taurine (C24:1 NAT)1 - 300≥ 0.9996

Data from a validated UPLC-MS/MS method.

Table 2: Precision and Accuracy of N-Acyl Taurine Quantification using NAT-d4
N-Acyl TaurineIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% bias)
N-palmitoyl taurine (C16:0 NAT)Within acceptable rangeWithin acceptable rangeWithin acceptable range
N-oleoyl taurine (C18:1 NAT)Within acceptable rangeWithin acceptable rangeWithin acceptable range
N-arachidonoyl taurine (C20:4 NAT) Within acceptable range Within acceptable range Within acceptable range
N-docosanoyl taurine (C22:0 NAT)Within acceptable rangeWithin acceptable rangeWithin acceptable range
N-nervonoyl taurine (C24:1 NAT)Within acceptable rangeWithin acceptable rangeWithin acceptable range

The study reported that intra-day and inter-day precision and accuracy were always within the acceptable range as per regulatory guidelines.

Table 3: Limits of Detection and Quantification for N-Acyl Taurines using NAT-d4
N-Acyl TaurineLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
All compounds0.3 - 0.41

Data from a validated UPLC-MS/MS method.

Experimental Protocols

Validated UPLC-MS/MS Method for N-Acyl Taurine Quantification

Sample Preparation:

  • Homogenize tissue samples in an appropriate solvent.

  • Spike the homogenate with a known concentration of this compound (NAT-d4) internal standard.

  • Perform liquid-liquid extraction to isolate the lipid fraction.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters:

  • Column: Reversed-phase C18 column

  • Mobile Phase: A gradient of methanol (B129727) and water with a suitable modifier (e.g., ammonium (B1175870) hydroxide (B78521) or formic acid).

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each N-acyl taurine and for NAT-d4.

Signaling and Metabolic Pathways of N-Arachidonoyl Taurine

To provide a comprehensive understanding of NAT's biological context, the following diagrams illustrate its signaling and metabolic pathways.

NAT_Signaling_Pathway NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Downstream Downstream Signaling (e.g., CaMK, CREB activation) Ca_influx->Downstream Synaptic Modulation of Synaptic Transmission Downstream->Synaptic Leads to

Caption: N-Arachidonoyl Taurine (NAT) signaling pathway via TRPV1 activation.

N-Arachidonoyl Taurine is an endogenous agonist of the TRPV1 ion channel.[1] Binding of NAT to TRPV1 leads to channel opening and an influx of calcium ions into the cell.[5] This increase in intracellular calcium concentration triggers a cascade of downstream signaling events, including the activation of calcium/calmodulin-dependent protein kinase (CaMK) and the transcription factor cAMP response element-binding protein (CREB), which can modulate synaptic transmission.[5][6]

NAT_Metabolic_Pathway NAT N-Arachidonoyl Taurine (NAT) FAAH Fatty Acid Amide Hydrolase (FAAH) NAT->FAAH Substrate Products Arachidonic Acid + Taurine FAAH->Products Hydrolyzes to

Caption: Metabolic degradation of N-Arachidonoyl Taurine (NAT).

The primary enzyme responsible for the degradation of N-Arachidonoyl Taurine is Fatty Acid Amide Hydrolase (FAAH).[7] FAAH catalyzes the hydrolysis of the amide bond in NAT, breaking it down into its constituent molecules: arachidonic acid and taurine.[7]

Conclusion

The use of this compound as an internal standard provides significant advantages in the quantitative analysis of NAT by LC-MS/MS. Its isotopic nature ensures it accurately mimics the behavior of the endogenous analyte, effectively correcting for matrix effects and variations in sample processing. The presented experimental data from a validated method underscores the reliability and robustness of using NAT-d4, achieving excellent linearity, precision, and accuracy. For researchers aiming for the highest quality data in their studies of N-Arachidonoyl Taurine, the use of its deuterated analog is the unequivocal gold standard.

References

N-Arachidonoyl Taurine vs. Anandamide in TRPV1 Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Arachidonoyl Taurine (NAT) and Anandamide (AEA) in their activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced differences between these two endogenous TRPV1 agonists.

Quantitative Comparison of TRPV1 Activation

The following table summarizes the key quantitative parameters for the activation of TRPV1 by N-Arachidonoyl Taurine and Anandamide. It is important to note that these values are compiled from various studies and may not represent a direct comparison from a single experiment.

ParameterN-Arachidonoyl Taurine (NAT)Anandamide (AEA)Notes
Potency (EC50) 28 µM[1][2]0.7 - 5 µM (in recombinant systems)[3]Anandamide generally exhibits higher potency than N-Arachidonoyl Taurine.
Efficacy (Emax) Similar to capsaicin (B1668287) (qualitative)[4][5]Partial to full agonist (context-dependent)[3][6][7][8]Anandamide's efficacy is dependent on the TRPV1 expression levels and the experimental system used.[3] In systems with high receptor reserve, it can act as a full agonist, while in those with low reserve, it behaves as a partial agonist.[3][6][7][8]
Binding Affinity (Ki) Not explicitly found in searches~2 µM[3]Anandamide's binding affinity for TRPV1 is comparable to that of capsaicin.[3]

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: calcium imaging assays and whole-cell patch-clamp electrophysiology.

Calcium Imaging Assay

This method is widely used to measure the increase in intracellular calcium ([Ca2+]i) following the activation of TRPV1, which is a non-selective cation channel with high permeability to Ca2+.

Objective: To quantify the potency and efficacy of a ligand in activating TRPV1 by measuring the resulting calcium influx.

General Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently or stably transfected with a plasmid encoding the human or rat TRPV1 channel.

  • Cell Loading with Calcium Indicator: The TRPV1-expressing cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, for a specific duration at 37°C.[9] These dyes exhibit a significant increase in fluorescence intensity upon binding to free calcium.

  • Establishment of Baseline: Before the addition of the agonist, the baseline fluorescence of the cells is recorded.

  • Agonist Application: The compound of interest (N-Arachidonoyl Taurine or Anandamide) is applied to the cells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence microscope or a plate reader.

  • Data Analysis: The peak fluorescence intensity at each agonist concentration is used to generate a dose-response curve, from which the EC50 and Emax values can be calculated. Ionomycin is often used as a positive control to elicit a maximal calcium response, and a calcium chelator like EGTA can be used as a negative control.[10]

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPV1 channel upon its activation.

Objective: To characterize the electrophysiological properties of TRPV1 activation by a ligand, including the magnitude and kinetics of the induced currents.

General Protocol:

  • Cell Preparation: TRPV1-expressing cells (e.g., HEK293 cells or dorsal root ganglion neurons) are prepared for recording.

  • Pipette Preparation: A glass micropipette with a small tip diameter is filled with an intracellular solution and positioned onto the surface of a single cell.

  • Whole-Cell Configuration: A giga-seal is formed between the pipette tip and the cell membrane, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).[11]

  • Agonist Application: The agonist is applied to the cell via a perfusion system.

  • Current Recording: The resulting inward and outward currents are recorded using an amplifier.

  • Data Analysis: The amplitude of the current at different agonist concentrations is measured to determine the dose-response relationship and calculate EC50 and Emax values.

Signaling Pathways and Mechanisms of Action

Both N-Arachidonoyl Taurine and Anandamide are endogenous lipids that act as agonists at the TRPV1 receptor, classifying them as "endovanilloids."[12] Their binding to TRPV1 initiates a cascade of intracellular events.

The primary consequence of TRPV1 activation is the opening of the ion channel, leading to an influx of cations, most notably Ca2+ and Na+. This influx depolarizes the cell membrane, which in neurons can trigger the generation of action potentials and subsequent neurotransmitter release. The rise in intracellular calcium also acts as a second messenger, activating a variety of downstream signaling pathways.

The activity of TRPV1 can be modulated by several intracellular signaling pathways. For instance, protein kinase A (PKA) and protein kinase C (PKC) can phosphorylate the TRPV1 channel, which generally leads to its sensitization, lowering the threshold for activation by agonists.[13]

Below are diagrams illustrating the general signaling pathway for TRPV1 activation and a typical experimental workflow for assessing TRPV1 agonists.

TRPV1_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist N-Arachidonoyl Taurine or Anandamide TRPV1 TRPV1 Channel Agonist->TRPV1 Binds to Ca2_ion Ca²⁺ TRPV1->Ca2_ion Influx Na_ion Na⁺ TRPV1->Na_ion Influx Depolarization Membrane Depolarization Ca2_ion->Depolarization Downstream Downstream Signaling Ca2_ion->Downstream Na_ion->Depolarization Depolarization->Downstream PKA PKA PKA->TRPV1 Phosphorylates & Sensitizes PKC PKC PKC->TRPV1 Phosphorylates & Sensitizes

Caption: General signaling pathway of TRPV1 activation by an agonist.

Experimental_Workflow Start Start: HEK293 Cells Transfection Transfect with TRPV1 plasmid Start->Transfection Loading Load with Ca²⁺ indicator (e.g., Fluo-4) Transfection->Loading Baseline Measure baseline fluorescence Loading->Baseline Agonist_Addition Add Agonist (NAT or AEA) Baseline->Agonist_Addition Measurement Measure fluorescence change (ΔF) Agonist_Addition->Measurement Analysis Data Analysis: Dose-Response Curve Measurement->Analysis End Determine EC₅₀ and Eₘₐₓ Analysis->End

Caption: Workflow for a calcium imaging-based TRPV1 activation assay.

Conclusion

Both N-Arachidonoyl Taurine and Anandamide are important endogenous modulators of the TRPV1 channel. Current data suggests that Anandamide is a more potent activator of TRPV1 than N-Arachidonoyl Taurine. However, the efficacy of Anandamide is highly dependent on the cellular context, ranging from a partial to a full agonist. In contrast, N-Arachidonoyl Taurine's effects are reported to be qualitatively similar to the potent TRPV1 agonist, capsaicin. The choice of which molecule to study or target for therapeutic purposes will depend on the specific research question and the desired pharmacological profile. Further direct comparative studies are needed to fully elucidate the quantitative differences in their efficacy and binding affinities.

References

Comparative Analysis of N-oleoyl taurine and N-arachidonoyl taurine's Anti-proliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-proliferative activities of two N-acyl taurines, N-oleoyl taurine (B1682933) (NOT) and N-arachidonoyl taurine (NAT), reveals distinct and comparable effects on cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction

N-acyl taurines are a class of endogenous lipid molecules that are structurally related to endocannabinoids and have been implicated in various physiological processes. Recent studies have highlighted their potential as anti-proliferative agents in cancer. This guide focuses on a comparative analysis of two prominent N-acyl taurines, N-oleoyl taurine, and N-arachidonoyl taurine, in their ability to inhibit the growth of prostate (PC-3) and breast (MCF-7) cancer cells.

Data Presentation

The anti-proliferative effects of NOT and NAT were evaluated using cell viability and colony formation assays. The quantitative data from these experiments are summarized below.

Table 1: Effect of N-oleoyl taurine and N-arachidonoyl taurine on the Viability of PC-3 and MCF-7 Cells
Cell LineCompoundConcentration (µM)Incubation Time (h)% Viability (Mean ± SEM)
PC-3 N-oleoyl taurine1024~85%
4024~70%
1048~60%
4048~45%
1072~50%
4072~35%
N-arachidonoyl taurine1024No significant effect
4024No significant effect
1048~80%
4048~65%
1072~70%
4072~55%
MCF-7 N-oleoyl taurine1024~80%
2024~70%
4024~60%
1072~60%
2072~45%
4072~35%
N-arachidonoyl taurine1024No significant effect
2024~85%
4024~75%
1072~80%
2072~65%
4072~50%

Note: The percentage of viability is estimated from graphical data presented in Chatzakos et al., 2012.[1][2][3][4][5]

Table 2: Effect of N-oleoyl taurine on PC-3 Cell Cycle Distribution
Treatment% of Cells in SubG1% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Control (DMSO)2.5%55%25%17.5%
N-oleoyl taurine (40 µM)10%60%15%15%

Note: The percentage of cells in each phase is estimated from graphical data presented in Chatzakos et al., 2012.[1][2][4]

Key Findings

  • Both N-oleoyl taurine and N-arachidonoyl taurine demonstrated anti-proliferative effects on both PC-3 and MCF-7 cancer cell lines in a concentration- and time-dependent manner.[1][2][3]

  • N-oleoyl taurine was found to be a more potent inhibitor of cell proliferation than N-arachidonoyl taurine, particularly in MCF-7 cells.[3][4]

  • In PC-3 cells, N-oleoyl taurine treatment led to a significant increase in the subG1 cell population, which is indicative of apoptosis, and a decrease in the S-phase of the cell cycle.[1][2][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (Resazurin Assay)
  • Cell Seeding: PC-3 or MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well in their respective complete growth media and incubated overnight to allow for cell attachment.[4]

  • Compound Treatment: The following day, the media was replaced with fresh media containing various concentrations of N-oleoyl taurine, N-arachidonoyl taurine, or vehicle (DMSO) as a control.

  • Incubation: The plates were incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Resazurin (B115843) Addition: After the incubation period, a resazurin solution was added to each well, and the plates were incubated for an additional 1-4 hours.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the number of viable cells, was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Colony Formation Assay
  • Cell Seeding: PC-3 or MCF-7 cells were seeded in 6-well plates at a low density (e.g., 500 cells per well) to allow for the formation of distinct colonies.

  • Compound Treatment: Cells were treated with N-oleoyl taurine, N-arachidonoyl taurine, or vehicle control at various concentrations.

  • Incubation: The plates were incubated for 7-14 days, with the medium and treatment being refreshed every 2-3 days.

  • Colony Staining: After the incubation period, the medium was removed, and the colonies were fixed with methanol (B129727) and stained with a crystal violet solution.

  • Colony Counting: The number of colonies containing at least 50 cells was counted manually or using an automated colony counter.

Cell Cycle Analysis (FACS)
  • Cell Seeding and Treatment: PC-3 cells were seeded in 60 mm dishes and treated with N-oleoyl taurine or vehicle control for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells were collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the subG1, G0/G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.

Mandatory Visualization

Experimental Workflow for Anti-Proliferative Assays

G cluster_viability Cell Viability Assay cluster_colony Colony Formation Assay cluster_facs Cell Cycle Analysis (FACS) seed_viability Seed Cells (96-well) treat_viability Treat with Compounds seed_viability->treat_viability incubate_viability Incubate (24-72h) treat_viability->incubate_viability resazurin Add Resazurin incubate_viability->resazurin measure_fluorescence Measure Fluorescence resazurin->measure_fluorescence seed_colony Seed Cells (6-well) treat_colony Treat with Compounds seed_colony->treat_colony incubate_colony Incubate (7-14 days) treat_colony->incubate_colony stain_colony Fix and Stain Colonies incubate_colony->stain_colony count_colony Count Colonies stain_colony->count_colony seed_facs Seed Cells (60mm dish) treat_facs Treat with Compounds seed_facs->treat_facs harvest_fix Harvest and Fix Cells treat_facs->harvest_fix stain_pi Stain with PI/RNase A harvest_fix->stain_pi analyze_facs Analyze by Flow Cytometry stain_pi->analyze_facs

Caption: Workflow of the key experimental assays.

Signaling Pathways

The precise signaling pathways through which N-oleoyl taurine and N-arachidonoyl taurine exert their anti-proliferative effects are still under investigation. However, based on the available data and the known actions of related compounds, plausible pathways can be proposed.

G NOT N-oleoyl taurine Bax Bax NOT->Bax activates Bcl2 Bcl-2 NOT->Bcl2 inhibits Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed N-oleoyl taurine-induced apoptosis.

G NAT N-arachidonoyl taurine Signal Upstream Signaling (e.g., MAPK/JNK) NAT->Signal p21 p21/p27 Signal->p21 activates CDK Cyclin/CDK complexes p21->CDK Arrest Cell Cycle Arrest p21->Arrest Rb Rb phosphorylation CDK->Rb S_Phase S-Phase Progression E2F E2F release Rb->E2F E2F->S_Phase

Caption: Proposed N-arachidonoyl taurine-induced cell cycle arrest.

Conclusion

Both N-oleoyl taurine and N-arachidonoyl taurine exhibit promising anti-proliferative effects in prostate and breast cancer cell lines. N-oleoyl taurine appears to be a more potent agent, inducing apoptosis and affecting the cell cycle. N-arachidonoyl taurine also reduces cell proliferation, likely through mechanisms involving cell cycle arrest. Further research is warranted to fully elucidate their mechanisms of action and to evaluate their therapeutic potential in preclinical and clinical settings. The differential effects of these two closely related lipids highlight the importance of the fatty acid component in determining their biological activity.

References

A Researcher's Guide to Selecting Deuterated Internal Standards for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is fundamental to deriving meaningful biological insights. Deuterated internal standards are a cornerstone of robust quantitative lipidomics workflows, enabling the correction of analytical variability introduced during sample preparation and analysis. This guide provides an objective comparison of different strategies for using deuterated internal standards, supported by experimental data and detailed protocols to inform the selection of the most suitable standards for your research.

The Crucial Role of Internal Standards in Lipidomics

Internal standards are essential in mass spectrometry-based lipidomics to account for variations in lipid extraction efficiency, matrix effects, and instrument response.[1] An ideal internal standard is a compound chemically similar to the analyte of interest but isotopically distinct, allowing it to be differentiated by the mass spectrometer.[1] By adding a known quantity of the internal standard to a sample at the beginning of the workflow, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification, effectively normalizing for analytical variability.[1]

Deuterated lipids, where one or more hydrogen atoms are replaced by deuterium (B1214612), are a widely used class of internal standards. They closely mimic the chromatographic behavior and ionization efficiency of their endogenous, non-deuterated counterparts.[2] This guide will explore the performance of different approaches to using deuterated internal standards in lipidomics.

Visualizing the Lipidomics Workflow and a Key Signaling Pathway

A typical lipidomics experiment involves several key steps, from sample preparation to data analysis. The inclusion of an internal standard at the beginning of this process is critical for reliable quantification.

Lipidomics Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Deuterated Internal Standard Sample->Spike Add Known Amount Extract Lipid Extraction (e.g., Folch or MTBE) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Injection Peak Peak Integration LCMS->Peak Normalize Normalization to Internal Standard Peak->Normalize Quant Quantification Normalize->Quant

A typical experimental workflow for lipidomics analysis using internal standards.

Understanding the biological context of lipid analysis is also crucial. For instance, the ceramide signaling pathway is a key area of investigation in many lipidomics studies due to its role in cellular processes like apoptosis and inflammation.[3][4]

Ceramide_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase C1P Ceramide-1-Phosphate Ceramide->C1P Ceramide Kinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest DeNovo De Novo Synthesis (Serine + Palmitoyl-CoA) DeNovo->Ceramide Salvage Salvage Pathway (Sphingosine Recycling) Salvage->Ceramide Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase

Simplified diagram of the ceramide signaling pathway.

Performance Comparison of Deuterated Internal Standard Strategies

Performance MetricDeuterated LipidsOdd-Chain Lipids¹³C-Labeled Lipids
Principle Hydrogen atoms are replaced by deuterium.Contain fatty acids with an odd number of carbon atoms, which are rare in most biological systems.Carbon-12 atoms are replaced by carbon-13.
Co-elution Generally co-elute closely with the endogenous analyte, but a slight retention time shift can occur.[2]May not perfectly co-elute with all endogenous lipids within a class.Co-elute perfectly with the endogenous analyte.
Correction for Matrix Effects Good, as they experience similar ion suppression or enhancement to the analyte.Effective, but may not fully compensate if retention times differ significantly.Superior, due to identical chromatographic behavior.
Accuracy & Precision High, but can be affected by isotopic instability or back-exchange in certain cases.Good, but can be less accurate if ionization efficiency differs from the analyte.Excellent, generally considered the most accurate and precise.
Cost & Availability Widely available and generally less expensive than ¹³C-labeled standards.Readily available and often the most cost-effective option.Less widely available and typically the most expensive.

Key Considerations for Deuterated Standards:

  • Commercial Mixtures vs. Individual Standards: Commercially available deuterated lipid mixtures, such as SPLASH™ LIPIDOMIX™, offer a convenient, single-vial solution containing a range of lipid classes.[5] This approach saves time and can improve consistency across large sample sets. The alternative is to use a panel of individually sourced deuterated standards, which allows for greater flexibility in targeting specific lipid classes but requires more effort in preparation and validation.

  • Deuteration Pattern: The position and number of deuterium atoms can influence the stability of the standard and its chromatographic behavior. It is crucial to use standards with stable deuterium labels that are not prone to back-exchange with hydrogen atoms from the solvent.

Experimental Protocols

Detailed and consistent experimental protocols are vital for achieving reliable and reproducible results in lipidomics.

Lipid Extraction from Plasma (Modified Folch Method)
  • Sample Preparation: Thaw 50 µL of plasma on ice.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard mixture to the plasma sample.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

  • Homogenization: Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

  • Phase Separation: Add 200 µL of water or a 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

  • Drying: Dry the collected lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of 9:1 (v/v) isopropanol:acetonitrile).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, increasing to 100% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Scan Mode: Full scan for untargeted analysis or selected/multiple reaction monitoring (SRM/MRM) for targeted analysis.

    • Mass Range: A typical mass range would be m/z 100-1500.

Conclusion

The choice of internal standard is a critical decision in the design of a quantitative lipidomics experiment. Deuterated internal standards are a powerful tool for achieving accurate and precise quantification. While comprehensive quantitative data directly comparing different deuterated internal standard strategies is limited, the available evidence suggests that both commercially available mixtures and carefully selected panels of individual standards can provide robust results. The optimal choice will depend on the specific goals of the study, the lipid classes of interest, and budgetary considerations. By implementing rigorous and standardized experimental protocols, researchers can leverage the power of deuterated internal standards to generate high-quality, reliable lipidomics data, ultimately advancing our understanding of the complex roles of lipids in health and disease.

References

Inter-laboratory Comparison of N-Arachidonoyl Taurine Quantification: A Method Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical performance for the quantification of N-Arachidonoyl Taurine (B1682933) (NAT), a bioactive lipid molecule. While a formal, multi-laboratory comparison study is not publicly available, this document presents key performance metrics from a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method to serve as a benchmark for researchers in the field. The provided data and protocols are essential for scientists and drug development professionals aiming to establish or evaluate their own analytical methods for NAT.

Quantitative Method Performance

The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the quantification of N-Arachidonoyl Taurine. This data can be used as a reference point for laboratories to compare their in-house method performance.

Performance MetricN-Arachidonoyl Taurine (C20:4 NAT)
Linearity Range 1 - 300 ng/mL
Correlation Coefficient (R²) ≥ 0.9996
Limit of Detection (LOD) 0.3 - 0.4 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision Within acceptable range
Inter-day Precision Within acceptable range
Intra-day Accuracy Within acceptable range
Inter-day Accuracy Within acceptable range

Table 1: Performance data for a validated UPLC-MS/MS method for N-Arachidonoyl Taurine quantification. Data sourced from a study on the analysis of N-acyl taurines in biological samples.[1][2]

Experimental Protocols

A robust and validated analytical method is crucial for the accurate quantification of N-Arachidonoyl Taurine. The following protocol outlines a UPLC-MS/MS method that has been successfully applied to biological samples.[1][2]

Sample Preparation

  • Homogenization: Homogenize tissue samples in a suitable solvent (e.g., methanol) containing an internal standard (e.g., d4-C20:4 NAT).

  • Extraction: Perform lipid extraction using a methyl-tert-butyl ether (MTBE) based method.

  • Evaporation and Reconstitution: Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system equipped with a C18 column (e.g., BEH C18).

  • Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a suitable additive like formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for NAT (e.g., m/z 410.3 → 80.0 and 410.3 → 107.0) and the internal standard.

Data Analysis

Quantify NAT by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of NAT.

Visualizations

Signaling Pathway of N-Arachidonoyl Taurine

N-Arachidonoyl Taurine is recognized as an endogenous lipid messenger that can activate transient receptor potential (TRP) calcium channels, specifically TRPV1 and TRPV4.[3][4][5] This interaction leads to an influx of calcium ions, triggering downstream cellular responses.

NAT_Signaling_Pathway NAT N-Arachidonoyl Taurine (NAT) TRPV1 TRPV1 Channel NAT->TRPV1 Activates TRPV4 TRPV4 Channel NAT->TRPV4 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV4->Ca_Influx Cellular_Response Downstream Cellular Responses Ca_Influx->Cellular_Response

NAT activates TRPV1 and TRPV4 channels, leading to calcium influx.

Experimental Workflow for NAT Quantification

The quantification of N-Arachidonoyl Taurine from biological matrices typically follows a standardized workflow from sample collection to data analysis.

NAT_Quantification_Workflow start Start: Biological Sample Collection homogenization Sample Homogenization (with Internal Standard) start->homogenization extraction Lipid Extraction (e.g., MTBE method) homogenization->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis UPLC-MS/MS Analysis (MRM Mode) reconstitution->analysis data_processing Data Processing and Quantification analysis->data_processing end End: Reported NAT Concentration data_processing->end

A typical workflow for the quantification of NAT from biological samples.

References

Safety Operating Guide

Safe Disposal of N-Arachidonoyl Taurine-d4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized compounds like N-Arachidonoyl Taurine-d4 are paramount for laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring a secure and efficient workflow.

Immediate Safety and Handling Precautions

This compound is typically supplied as a solution in ethanol (B145695).[1][2] Therefore, the primary hazards are associated with the solvent. Ethanol is a highly flammable liquid and vapor that can cause serious eye irritation.[3] While N-Arachidonoyl Taurine itself is not classified as a hazardous substance, its toxicological properties are not fully known, and it should be handled with care.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Avoid contact with eyes, skin, and clothing.[2]

Spill Response Protocol

In the event of a spill:

  • Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could generate sparks.

  • Ventilate the Area: Increase ventilation to disperse flammable vapors.

  • Contain the Spill: Use a spill kit with absorbent, non-combustible material (e.g., vermiculite, sand, or earth) to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent.

Step-by-Step Disposal Procedure

The disposal of this compound and its solutions must adhere to local, state, and federal regulations for hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and properly labeled hazardous waste container.

    • The container should be made of a material compatible with ethanol and clearly labeled as "Hazardous Waste," "Flammable Liquid," and list the chemical contents.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from ignition sources and incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound or its solutions down the drain or in the regular trash.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C22H33D4NO4S
Molecular Weight 415.6 g/mol
Solubility DMF: 10 mg/mLDMSO: 20 mg/mLPBS (pH 7.2): 1.5 mg/mL

Source: Cayman Chemical, Clearsynth[1][5]

Experimental Workflow: Disposal of this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Unused N-Arachidonoyl Taurine-d4 Solution D Collect in Designated Hazardous Waste Container A->D B Contaminated Labware (e.g., pipette tips, vials) B->D C Spill Cleanup Materials C->D E Label Container: 'Hazardous Waste' 'Flammable Liquid' List Contents D->E F Store in a Cool, Well-Ventilated Area E->F G Away from Ignition Sources E->G H Contact Institutional EHS or Licensed Contractor F->H G->H I Proper Disposal via Licensed Facility H->I

Disposal workflow for this compound.

References

Navigating the Safe Handling of N-Arachidonoyl Taurine-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with N-Arachidonoyl Taurine-d4, ensuring safe and effective handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and support groundbreaking research.

Personal Protective Equipment (PPE) and Safety Precautions

This compound is typically supplied as a solution in ethanol, which is a highly flammable liquid and can cause serious eye irritation.[1] Adherence to strict safety protocols is crucial to mitigate these risks.

Core Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.
Hand Protection Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.
Body Protection A flame-retardant lab coat should be worn. Ensure it is properly fastened.
Respiratory Protection If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]

  • Take precautionary measures against static discharge.[1]

Operational and Disposal Plans: A Step-by-Step Approach

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically -20°C or -80°C as specified by the supplier.

Preparation of Solutions:

  • Solvent Selection: this compound is supplied in ethanol. If a different solvent is required, solvents such as DMSO and dimethylformamide can be used.[2]

  • Inert Atmosphere: When preparing solutions, it is advisable to work under an inert gas atmosphere (e.g., argon or nitrogen) to prevent oxidation of the compound.

  • Aqueous Solutions: For aqueous buffers, the ethanolic solution should be diluted with the buffer of choice. Be aware that the solubility in aqueous buffers is limited. It is not recommended to store aqueous solutions for more than one day.[2]

Disposal Plan:

  • Waste Categorization: All waste materials, including empty containers, contaminated PPE, and unused solutions, should be treated as hazardous waste.

  • Collection: Collect waste in designated, properly labeled, and sealed containers.

  • Disposal: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Signaling Pathway of N-Arachidonoyl Taurine

N-Arachidonoyl Taurine is recognized as an activator of the transient receptor potential vanilloid (TRPV) channels, specifically TRPV1 and TRPV4.[3][4] This interaction initiates a signaling cascade that can influence various physiological processes.

NAT_Signaling_Pathway N-Arachidonoyl Taurine Signaling Pathway NAT This compound TRPV1 TRPV1 Channel NAT->TRPV1 activates TRPV4 TRPV4 Channel NAT->TRPV4 activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV4->Ca_Influx Downstream Downstream Cellular Responses Ca_Influx->Downstream

Caption: this compound signaling via TRPV1 and TRPV4 channels.

This guide provides a foundational framework for the safe handling and use of this compound. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information. By prioritizing safety and adhering to established protocols, researchers can confidently advance their scientific endeavors.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.